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(3-Fluoro-5-iodophenyl)methanamine hydrochloride Documentation Hub

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  • Product: (3-Fluoro-5-iodophenyl)methanamine hydrochloride
  • CAS: 2248315-90-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Structural Profiling, Synthesis, and Applications of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of multi-functional building blocks is paramount. (3-Fluoro-5-iodophenyl)methanamine hydrochloride represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of multi-functional building blocks is paramount. (3-Fluoro-5-iodophenyl)methanamine hydrochloride represents a highly versatile, tri-orthogonal scaffold. By combining a primary amine for derivatization, an iodine atom for transition-metal-catalyzed cross-coupling, and a fluorine atom for metabolic and physicochemical modulation, this compound serves as a critical node in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its structural logic, chemoselective synthetic pathways, and field-proven experimental protocols designed for high-yield derivatization.

Structural and Physicochemical Profiling

The utility of (3-Fluoro-5-iodophenyl)methanamine hydrochloride stems from its precise spatial arrangement of functional groups. The hydrochloride salt form is specifically utilized to prevent the rapid oxidation and atmospheric CO2 degradation (carbamate formation) typically observed in free primary benzylamines[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and identifiers for this building block[1][2].

PropertyValue
Chemical Name (3-Fluoro-5-iodophenyl)methanamine hydrochloride
CAS Number 2248315-90-2
Molecular Formula C₇H₈ClFIN
Molecular Weight 287.50 g/mol
SMILES String NCC1=CC(I)=CC(F)=C1.Cl
Purity Standard ≥98% (typically verified via HPLC/NMR)
Storage Conditions Sealed in dry conditions, 2-8°C

Mechanistic Reactivity and Synthetic Utility

The molecular architecture of this compound is designed for orthogonal reactivity , meaning each functional group can be reacted independently under specific conditions without interfering with the others.

  • The Iodine Handle (Position 5): Iodine is the most reactive of the aryl halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its low bond dissociation energy allows for rapid oxidative addition to Pd(0) complexes at lower temperatures compared to bromides or chlorides, preserving sensitive functional groups elsewhere on the molecule.

  • The Fluorine Atom (Position 3): Fluorine is strategically placed to lower the pKa of the adjacent amine slightly via inductive effects, while simultaneously blocking a potential metabolic oxidation hotspot (CYP450 metabolism). It also increases the overall lipophilicity (LogP) of the final drug candidate.

  • The Methanamine Group (Position 1): The primary amine acts as a nucleophile for amide bond formation, reductive aminations, or sulfonylation.

Reactivity Core (3-Fluoro-5-iodophenyl) methanamine HCl Amine Primary Amine (Derivatization) Core->Amine Amide Coupling Iodine Iodine Atom (Cross-Coupling) Core->Iodine Suzuki/Sonogashira Fluorine Fluorine Atom (Metabolic Stability) Core->Fluorine Lipophilicity

Fig 1. Orthogonal reactivity profile of (3-Fluoro-5-iodophenyl)methanamine.

Chemoselective Synthetic Methodologies

The primary challenge in synthesizing (3-Fluoro-5-iodophenyl)methanamine is reducing the nitrile precursor—3-Fluoro-5-iodobenzonitrile (CAS: 723294-75-5) [3][4]—to a primary amine without cleaving the highly labile carbon-iodine bond.

Causality in Reagent Selection: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is strictly prohibited here, as it will inevitably cause hydrodehalogenation, stripping the iodine from the aromatic ring. Instead, an electrophilic reducing agent like Borane-Tetrahydrofuran (BH₃·THF) must be used. Borane chemoselectively coordinates to the nitrogen of the nitrile and reduces it to the amine while leaving the aryl iodide completely intact.

Synthesis SM 3-Fluoro-5-iodobenzonitrile (CAS: 723294-75-5) Step1 Reduction BH3·THF, 0°C to RT SM->Step1 Int Free Amine Intermediate Step1->Int Step2 Salt Formation HCl in Dioxane Int->Step2 Prod Target HCl Salt (CAS: 2248315-90-2) Step2->Prod

Fig 2. Chemoselective synthesis workflow avoiding hydrodehalogenation.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating stoichiometric logic and in-process monitoring to ensure high-fidelity execution.

Protocol A: Synthesis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride

Objective: Chemoselective reduction of the nitrile precursor.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-fluoro-5-iodobenzonitrile (10.0 mmol, 2.47 g)[3] and anhydrous THF (50 mL).

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add BH₃·THF (1.0 M in THF, 30.0 mL, 30.0 mmol). Causality: A 3-fold excess of borane is required because the intermediate imine reduction is slower than the initial nitrile coordination, and excess ensures complete conversion.

  • Reaction: Remove the ice bath and reflux the mixture at 70 °C for 12 hours. Monitor via LC-MS until the nitrile mass disappears.

  • Quenching: Cool the reaction to 0 °C and carefully quench with Methanol (20 mL) dropwise to destroy excess borane. Caution: Vigorous hydrogen gas evolution will occur.

  • Salt Formation: Concentrate the mixture in vacuo. Redissolve the crude oil in diethyl ether (50 mL) and add 4.0 M HCl in dioxane (5.0 mL, 20.0 mmol) dropwise at 0 °C. A white precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (2 x 15 mL), and dry under high vacuum to yield the target hydrochloride salt[1].

Protocol B: Suzuki-Miyaura Cross-Coupling on the Iodo Handle

Objective: C-C bond formation utilizing the aryl iodide while managing the primary amine salt.

Suzuki Start Iodo-benzylamine Core + Boronic Acid Cat Add Pd(dppf)Cl2 & Na2CO3 Start->Cat Solv Dioxane/H2O (4:1) Degas with N2 Cat->Solv Heat Heat at 90°C for 12 hours Solv->Heat Workup Aqueous Workup & Column Chromatography Heat->Workup

Fig 3. Standardized Suzuki-Miyaura cross-coupling experimental workflow.

  • Reagent Loading: In a microwave vial, combine (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 mmol, 287.5 mg), an aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Stoichiometric Base Adjustment: Add Na₂CO₃ (3.5 mmol). Causality: When using the hydrochloride salt directly, 1.0 equivalent of base is instantly consumed to neutralize the HCl and liberate the free amine. An additional 2.5 equivalents are required to activate the boronic acid for the transmetalation step. Failing to account for the salt will stall the catalytic cycle.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with nitrogen gas for 10 minutes. Causality: Rigorous deoxygenation prevents the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Heating & Isolation: Seal the vial and heat at 90 °C for 12 hours. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Applications in Drug Discovery

The unique structural properties of (3-Fluoro-5-iodophenyl)methanamine hydrochloride make it highly sought after for:

  • Kinase Inhibitor Synthesis: The benzylamine motif is frequently utilized to occupy the solvent-exposed regions of kinase ATP-binding pockets, while the cross-coupled aryl groups reach into the hydrophobic back pocket.

  • PROTAC Linker Attachment: The primary amine serves as an excellent, high-yielding attachment point for PEG-based or alkyl linkers during the assembly of Proteolysis Targeting Chimeras (PROTACs).

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (287.50 g/mol ) and high density of functional vectors make it an ideal "fragment" for X-ray crystallographic screening against novel protein targets.

References

  • ChemScene. "2248315-90-2 | (3-Fluoro-5-iodophenyl)methanamine hydrochloride". ChemScene Catalog.
  • BLD Pharm. "2248315-90-2 | (3-Fluoro-5-iodophenyl)methanamine hydrochloride". BLD Pharm Catalog.
  • National Center for Biotechnology Information (NIH). "3-Fluoro-5-iodobenzonitrile | C7H3FIN | CID 2758988". PubChem Database.
  • ChemScene. "723294-75-5 | 3-Fluoro-5-iodobenzonitrile". ChemScene Catalog.

Sources

Exploratory

The Strategic Application of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. (3-Fluoro-5-iodophenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) represents a highly privileged scaffold that combines three critical functional vectors: a primary amine for rapid functionalization, an iodine atom for transition-metal-catalyzed cross-coupling, and a strategically positioned fluorine atom to modulate both lipophilicity and metabolic stability.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will dissect the causality behind the reactivity of this molecule, explore its synthetic divergence in generating complex pharmaceutical libraries, and provide self-validating experimental protocols designed for high-fidelity execution in the laboratory.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of (3-Fluoro-5-iodophenyl)methanamine lies in its meta-substitution pattern. Each functional group serves a distinct, synergistic purpose in medicinal chemistry [1].

  • The "Fluorine Effect": The introduction of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent primary amine, thereby increasing the fraction of un-ionized molecules at physiological pH (7.4). This subtle modulation significantly enhances passive membrane permeability and oral bioavailability. Furthermore, the C-F bond acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at that specific position [2].

  • The "Iodine Handle": The C-I bond is the weakest among aryl halides, making it exceptionally reactive toward oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This allows for cross-coupling reactions to proceed under exceptionally mild conditions, preserving the integrity of the unprotected or transiently protected primary amine [3].

Table 1: Physicochemical & Structural Properties
PropertyValueRationale / Impact in Drug Design
CAS Number 2248315-90-2Unique identifier for the stable hydrochloride salt form.
Molecular Formula C₇H₈ClFINIncludes the HCl equivalent, which prevents amine oxidation.
Molecular Weight 287.50 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
SMILES NCC1=CC(I)=CC(F)=C1.ClMeta-substitution optimizes vector angles for target binding.
Storage Conditions 2-8°C, inert atmospherePrevents photolytic cleavage of the labile C-I bond.

Synthetic Divergence & Workflow

The true value of this building block is its orthogonal reactivity. The primary amine can be selectively engaged in acylation or reductive amination, while the aryl iodide remains untouched. Subsequently, the aryl iodide can be subjected to diverse C-C or C-N bond-forming reactions.

Workflow A (3-Fluoro-5-iodophenyl) methanamine B Amide Coupling (Acylation) A->B R-COOH, HATU C Suzuki-Miyaura (C-C Bond) A->C Ar-B(OH)2, Pd D Sonogashira (Alkyne Insertion) A->D Alkynes, Pd/Cu E Buchwald-Hartwig (C-N Bond) A->E Amines, Pd H PROTAC Ligands B->H F Kinase Inhibitors C->F G PET Radiotracers D->G E->F

Fig 1. Synthetic divergence of (3-Fluoro-5-iodophenyl)methanamine in drug discovery.

Table 2: Comparative Catalytic Systems for Iodobenzylamine Derivatization
Reaction TypeOptimal Catalyst SystemBase / SolventTempTarget Scaffold
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O90°CBiaryl methanamines
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMF60°CArylalkyne derivatives
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene100°CDiaryl amines
Reductive Amination NaBH(OAc)₃DIPEA / DCE25°CN-alkylated benzylamines

Experimental Methodology: Palladium-Catalyzed C-C Bond Formation

To demonstrate the utility of this compound, we detail a highly robust, self-validating protocol for a Suzuki-Miyaura cross-coupling. This specific methodology is engineered to tolerate the hydrochloride salt of the primary amine without requiring prior Boc-protection, thereby streamlining the synthesis [4].

CatalyticCycle Pd0 Pd(0) L_n OxAdd Oxidative Addition (C-I Insertion) Pd0->OxAdd Ar-I TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Prod Cross-Coupled Benzylamine RedElim->Prod Yield

Fig 2. Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for iodobenzylamines.

Step-by-Step Protocol: Direct Suzuki-Miyaura Coupling

Objective: To construct a biaryl scaffold by coupling (3-Fluoro-5-iodophenyl)methanamine hydrochloride with a generic aryl boronic acid.

Reagents:

  • (3-Fluoro-5-iodophenyl)methanamine HCl (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Procedure & Causality:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (3-Fluoro-5-iodophenyl)methanamine HCl (1.0 equiv), aryl boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The hydrochloride salt requires an extra equivalent of base for neutralization. K₂CO₃ is selected because the potassium counterion effectively coordinates with the boronic acid, forming a reactive boronate complex essential for transmetalation. Pd(dppf)Cl₂ provides a bidentate ligand framework that enforces a cis-geometry, accelerating reductive elimination and preventing off-target dehalogenation.

  • Solvent Addition and Degassing: Add the solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v). Seal the tube with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: Dioxane solubilizes the organic components and the Pd catalyst, while water is strictly required to dissolve the inorganic base and facilitate the formation of the Pd-hydroxo intermediate. Degassing is critical because oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, terminating the catalytic cycle.

  • Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-warmed oil bath at 90 °C for 12–16 hours.

    • Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition into the C-I bond without causing thermal decomposition of the primary amine.

  • Monitoring and Quenching: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, cool the mixture to room temperature and dilute with EtOAc and water.

    • Causality: LC-MS is preferred over TLC due to the high polarity of the primary amine, which often streaks on silica. Dilution with EtOAc extracts the product, while water partitions the inorganic salts and boronic acid byproducts.

  • Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient).

    • Causality: A basic modifier (NH₄OH) is required during normal-phase chromatography to prevent the primary amine from irreversibly binding to the acidic silanol groups on the silica gel.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Implications

When (3-Fluoro-5-iodophenyl)methanamine is integrated into a final active pharmaceutical ingredient (API), the residual 3-fluoro substitution plays a permanent role in the molecule's PK/PD profile.

By replacing a hydrogen atom with fluorine (a bioisostere), the steric bulk is minimally increased (Van der Waals radius of F is 1.47 Å vs H at 1.20 Å), ensuring that the molecule still fits into tight binding pockets (e.g., the ATP-binding site of kinases). However, the high electronegativity of fluorine drastically alters the electron density of the aromatic ring, rendering it highly resistant to oxidative metabolism by hepatic enzymes. This translates to a longer half-life ( t1/2​ ) and a lower required dosing frequency in clinical applications [1].

References

  • Beilstein Journal of Organic Chemistry. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journals. Available at:[Link]

Foundational

(3-Fluoro-5-iodophenyl)methanamine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride Abstract (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS 2248315-90-2) is a substituted benzylamine that serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride

Abstract

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS 2248315-90-2) is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom, allows for diverse downstream modifications and makes it a key intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a detailed examination of two primary, field-proven synthetic pathways for its preparation, designed for researchers and drug development professionals. We will explore the synthesis via reductive amination of 3-fluoro-5-iodobenzaldehyde and via the reduction of 3-fluoro-5-iodobenzonitrile, offering in-depth mechanistic insights, step-by-step protocols, and comparative analysis to ensure reproducibility and scalability.

Introduction to Synthetic Strategy

The synthesis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride hinges on the formation of the benzylic amine functionality from a suitable precursor. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Two of the most robust and widely applicable strategies commence from either the corresponding benzaldehyde or benzonitrile.

  • Pathway 1: Reductive Amination. This pathway utilizes 3-fluoro-5-iodobenzaldehyde and an ammonia source. An imine is formed in situ and subsequently reduced to the primary amine. This method is highly versatile and often proceeds under mild conditions, making it a laboratory favorite.[2][3]

  • Pathway 2: Nitrile Reduction. This approach starts with 3-fluoro-5-iodobenzonitrile, which is reduced to the target primary amine using powerful hydride reagents or catalytic hydrogenation. This is a direct and efficient transformation, particularly suitable when the nitrile precursor is readily accessible.[4][5]

This guide will dissect both pathways, providing the necessary technical details for successful execution.

Pathway 1: Synthesis via Reductive Amination of 3-Fluoro-5-iodobenzaldehyde

This elegant, one-pot procedure is a cornerstone of amine synthesis due to its operational simplicity and high chemoselectivity.[6] The reaction proceeds by forming a transient imine from 3-fluoro-5-iodobenzaldehyde and an ammonia equivalent, which is then immediately reduced by a hydride agent present in the reaction mixture.

Mechanistic Rationale

The reaction is typically performed at a slightly acidic pH (4-5) to facilitate both imine formation (which requires dehydration) and the subsequent reduction. A key advantage is the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion).[2] This selectivity prevents the formation of the corresponding alcohol as a byproduct.

Experimental Workflow & Protocol

The overall workflow for this pathway is illustrated below. The starting aldehyde, 3-fluoro-5-iodobenzaldehyde, is a commercially available reagent.[7]

G A 3-Fluoro-5-iodobenzaldehyde B Intermediate Iminium Salt A->B NH₄Cl, MeOH (Ammonia Source) C (3-Fluoro-5-iodophenyl)methanamine B->C NaBH₃CN or NaBH(OAc)₃ (Reduction) D (3-Fluoro-5-iodophenyl)methanamine HCl (Final Product) C->D HCl in Ether/Dioxane or Aqueous HCl Workup

Caption: Reductive amination workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-fluoro-5-iodobenzaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M), add ammonium chloride (NH₄Cl, 5.0-10.0 eq). Stir the suspension at room temperature for 30 minutes.

  • Reducing Agent Addition: Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirring suspension. Note: Handle NaBH₃CN in a fume hood as it can release toxic HCN gas upon contact with strong acids.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup and Quenching: Carefully quench the reaction by the slow addition of 1N aqueous HCl until the pH is ~2. This step neutralizes excess reducing agent and ensures the product is in its protonated, water-soluble hydrochloride form. Stir for 1 hour.

  • Purification:

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the remaining aqueous solution with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-basic impurities.

    • Make the aqueous layer basic (pH > 10) by the addition of 2N NaOH.

    • Extract the free amine product into ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil or solid.

  • Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in ether or dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.[8][9]

Pathway 2: Synthesis via Reduction of 3-Fluoro-5-iodobenzonitrile

This pathway offers a more direct conversion to the primary amine through the reduction of a nitrile. The key precursor, 3-fluoro-5-iodobenzonitrile, can be synthesized from commercially available 3-fluoro-5-iodoaniline via the Sandmeyer reaction or purchased directly.[4][10][11]

Precursor Synthesis: Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation used to convert an aryl amine into an aryl nitrile.[4] It involves the diazotization of the amine followed by reaction with a copper(I) cyanide salt.

G A 3-Fluoro-5-iodoaniline B Aryl Diazonium Salt (Intermediate) A->B NaNO₂, HCl (0-5 °C) C 3-Fluoro-5-iodobenzonitrile B->C CuCN, KCN (60-70 °C)

Caption: Sandmeyer reaction for nitrile synthesis.[4]

Protocol: Synthesis of 3-Fluoro-5-iodobenzonitrile[4]

  • Diazotization: Dissolve 3-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water and heat to 60-70 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed. After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude nitrile, which can be purified by column chromatography or recrystallization.

Nitrile Reduction to Amine

The reduction of the nitrile group to a primary amine is a powerful transformation. A common and effective reagent for this is lithium aluminum hydride (LiAlH₄), a strong, non-selective reducing agent.

Protocol: Reduction and Salt Formation

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Nitrile Addition: Dissolve 3-fluoro-5-iodobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Stir vigorously until a granular white precipitate forms.

  • Purification: Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation: Follow the same procedure as described in Pathway 1 (Section 2.2, Step 6) to convert the free amine to its hydrochloride salt.

Comparative Analysis and Data

Both pathways are effective for producing the target compound. The choice often depends on practical laboratory considerations.

ParameterPathway 1: Reductive AminationPathway 2: Nitrile Reduction
Starting Material 3-Fluoro-5-iodobenzaldehyde3-Fluoro-5-iodobenzonitrile
Key Reagents NH₄Cl, NaBH₃CNLiAlH₄ or Raney Nickel/H₂
Reaction Conditions Mild (room temperature)Can require inert atmosphere, reflux
Safety Concerns NaBH₃CN is toxicLiAlH₄ is highly reactive with water
Key Advantages High chemoselectivity, one-pot procedureDirect, high-yielding transformation
Potential Byproducts Dialkylation (minor), alcoholOver-reduction products (rare)

Conclusion

The synthesis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride can be reliably achieved through at least two distinct and robust chemical pathways. The reductive amination of 3-fluoro-5-iodobenzaldehyde offers a mild, highly selective, and operationally simple route suitable for various laboratory scales. Alternatively, the reduction of 3-fluoro-5-iodobenzonitrile provides a direct and efficient conversion, especially when the nitrile is readily available or can be synthesized effectively via the Sandmeyer reaction. The selection of the optimal pathway will depend on precursor availability, scale, and the specific capabilities of the research environment. Both methods, when executed with care, provide reliable access to this important pharmaceutical intermediate.

References

  • BenchChem. (2025). reproducibility of published 3-Fluoro-5-iodobenzamide synthesis methods.
  • BenchChem. (2025). 3-Fluoro-5-iodobenzamide: A Technical Guide to its Molecular Structure and Conformation.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-5-iodobenzamide and its Intermediates.
  • BenchChem. (2025). In-depth Technical Guide: 3-Fluoro-5-iodobenzamide.
  • ChemScene. 3-Fluoro-5-iodobenzonitrile.
  • ChemContract Research. (2026). 3-Fluoro-5-iodobenzonitrile (CAS 723294-75-5).
  • Wychem. 3-Fluoro-5-iodobenzaldehyde.
  • ChemScene. 2248315-90-2 | (3-Fluoro-5-iodophenyl)methanamine hydrochloride.
  • Sigma-Aldrich. 3-Fluoro-5-iodobenzaldehyde | 914636-93-4.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chemistry Steps. (2024). Reductive Amination.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Google Patents. (2016). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • Guidechem. (2022). How to prepare 3-Iodobenzylamine hydrochloride?.
  • Devane, J. F., & Devane, M. I. (1976). New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. Journal of Pharmaceutical Sciences, 65(4), 625-6.
  • BLD Pharm. 2248315-90-2|(3-Fluoro-5-iodophenyl)methanamine hydrochloride.

Sources

Exploratory

The Strategic Role of Fluorine in (3-Fluoro-5-iodophenyl)methanamine Hydrochloride: Physicochemical Modulation and Orthogonal Reactivity in Drug Design

Abstract: In modern medicinal chemistry, the precise spatial arrangement of halogens on an aromatic scaffold can profoundly dictate a molecule's pharmacokinetic and synthetic trajectory. (3-Fluoro-5-iodophenyl)methanamin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern medicinal chemistry, the precise spatial arrangement of halogens on an aromatic scaffold can profoundly dictate a molecule's pharmacokinetic and synthetic trajectory. (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS 2248315-90-2) represents a masterclass in rational building block design 1. By strategically positioning a fluorine atom and an iodine atom meta to a primary methanamine group, chemists achieve a dual-purpose scaffold: the fluorine acts as a physicochemical and metabolic modulator, while the iodine serves as a highly reactive handle for orthogonal cross-coupling. This whitepaper dissects the causality behind these design choices, providing validated protocols for leveraging this scaffold in drug discovery.

The Physicochemical Paradigm of the Meta-Fluorine

The incorporation of fluorine into the benzylamine scaffold is rarely accidental. Fluorine is the most electronegative element, and its introduction fundamentally alters the electron density of the parent molecule. In the case of (3-Fluoro-5-iodophenyl)methanamine, the fluorine is positioned at the 3-position (meta to the aminomethyl group).

1.1. pKa Modulation via the Inductive (-I) Effect

The basicity of a primary amine dictates its protonation state at physiological pH (7.4), which directly impacts aqueous solubility and membrane permeability (logD). Unsubstituted benzylamine has a pKa of approximately 9.33, meaning it exists almost entirely in its protonated, cationic form in vivo.

When fluorine is introduced at the meta-position, it exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework 2. Crucially, because the fluorine is meta to the amine, it cannot donate electron density back into the ring via resonance (+M effect), which would otherwise counteract the inductive withdrawal 2. This unopposed -I effect pulls electron density away from the nitrogen lone pair, rendering it less available to accept a proton, thereby lowering the pKa to approximately 8.6–8.8 3.

1.2. Metabolic Stability and Bioisosterism

The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of ~115 kcal/mol 4. By occupying the 3-position, fluorine effectively blocks cytochrome P450-mediated aromatic oxidation at a common metabolic "soft spot" [[5]](). Furthermore, the fluorine atom is a well-established bioisostere for hydrogen; its small van der Waals radius minimizes steric clashes while its high lipophilicity enhances the overall membrane permeability of the scaffold [[3]]().

G F Meta-Fluorine (High Electronegativity) I_effect Strong Inductive Withdrawal (-I) F->I_effect Electron density shift Amine Primary Amine (-CH2NH2) I_effect->Amine Decreases N lone pair availability pKa Reduced pKa (~8.6 vs 9.3) Amine->pKa Thermodynamic effect logD Increased logD7.4 (Higher Permeability) pKa->logD Physiological pH equilibrium

Electronic influence of meta-fluorine on benzylamine basicity and membrane permeability.

Orthogonal Reactivity: The Iodo vs. Fluoro Paradigm

The true synthetic power of (3-Fluoro-5-iodophenyl)methanamine lies in the orthogonal reactivity of its halogens. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-F bond (~115 kcal/mol) 4.

This massive energetic differential allows the 5-iodo position to undergo rapid oxidative addition with low-valent transition metals (e.g., Pd(0) or Cu(I)), facilitating Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. Meanwhile, the 3-fluoro substituent remains completely inert under these catalytic conditions, preserving the crucial physicochemical properties of the pharmacophore.

Workflow cluster_0 Orthogonal Functionalization Pathway Start (3-Fluoro-5-iodophenyl)methanamine Iodine 5-Iodo Position (Weak C-I Bond: ~65 kcal/mol) Start->Iodine Fluorine 3-Fluoro Position (Strong C-F Bond: ~115 kcal/mol) Start->Fluorine Pd_Cat Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Iodine->Pd_Cat Rapid Oxidative Addition Inert Metabolically & Chemically Inert (Maintains Pharmacophore) Fluorine->Inert Resists Cleavage

Orthogonal reactivity of the 5-iodo and 3-fluoro substituents in cross-coupling.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of incorporating the specific halogenation pattern found in this scaffold.

PropertyBenzylamine (Reference)3-Fluorobenzylamine(3-Fluoro-5-iodophenyl)methanamine
Molecular Formula C7H9NC7H8FNC7H7FIN
Molecular Weight 107.15 g/mol 125.14 g/mol 251.04 g/mol (free base)
Predicted pKa (Amine) 9.33~8.80~8.65
C-X Bond Energy N/A~115 kcal/mol (C-F)~65 kcal/mol (C-I)
Inductive Effect (-I) NoneStrongVery Strong (F + I combined)
Resonance Effect (+M) NoneNegligible (Meta position)Negligible (Meta position)
Metabolic Liability High (CYP/MAO oxidation)Reduced (Blocked at C3)Highly Reduced
Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal quality control check.

Protocol 1: Potentiometric Determination of Amine pKa

Objective: To empirically validate the pKa reduction caused by the meta-fluorine's inductive effect 2.

  • Preparation: Dissolve 10.0 mg of (3-Fluoro-5-iodophenyl)methanamine hydrochloride in 50 mL of degassed, deionized water. Causality: Degassing prevents dissolved CO2 from forming carbonic acid, which would skew the titration curve.

  • Calibration: Calibrate a glass pH electrode using standard buffers at pH 4.00, 7.00, and 10.00 to ensure a Nernstian response.

  • Titration: Titrate the solution with standardized 0.01 M NaOH under a nitrogen atmosphere, adding titrant in 0.1 mL increments. Stir continuously.

  • Data Acquisition: Record the pH after each addition once the reading stabilizes (drift < 0.01 pH/min).

  • Self-Validation (Data Analysis): Plot the first derivative of the titration curve ( Δ pH/ Δ V) against the volume of NaOH added. The peak of this derivative curve represents the exact equivalence point. The pKa is mathematically validated as the pH at exactly half the equivalence volume.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 5-iodo position with an aryl boronic acid while preserving the 3-fluoro and methanamine moieties.

  • Protection (Optional but Recommended): Convert the primary amine to a Boc-protected amine using Boc2O and Et3N in DCM. Causality: While Suzuki couplings can tolerate free amines, protection prevents potential coordination to the Pd catalyst, ensuring high turnover frequencies.

  • Reaction Setup: In a Schlenk flask, combine the protected scaffold (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Atmospheric Control: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Heating: Heat the mixture to 80 °C for 4 hours. Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, driving the reaction forward efficiently.

  • Self-Validation (LC-MS Monitoring): Sample the reaction at 2 hours. Analyze via LC-MS. The system is validated if the mass spectrum shows the desired cross-coupled product mass (M+H) and the complete absence of defluorinated byproducts, proving the orthogonal stability of the C-F bond 4.

References
  • ChemScene. "2248315-90-2 | (3-Fluoro-5-iodophenyl)methanamine hydrochloride - ChemScene.
  • BenchChem. "A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers.
  • ACS Publications. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • ResearchGate. "The role of fluorine in medicinal chemistry.
  • Hypha Discovery. "Breaking C-F bonds in drugs.

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Foundational

A Technical Guide to the Strategic Significance of Iodine in (3-Fluoro-5-iodophenyl)methanamine hydrochloride

This guide provides an in-depth analysis of the (3-Fluoro-5-iodophenyl)methanamine hydrochloride scaffold, with a specific focus on the pivotal role of the iodine substituent. Designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the (3-Fluoro-5-iodophenyl)methanamine hydrochloride scaffold, with a specific focus on the pivotal role of the iodine substituent. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of properties to explore the causal relationships between iodine's unique characteristics and its profound impact on the molecule's synthetic versatility and potential pharmacological profile. We will dissect how this single atom serves as a powerful tool for molecular design, influencing everything from non-covalent binding interactions to the strategic construction of complex derivatives.

The Iodine Atom: A Deliberate Design Choice

The inclusion of iodine on the phenyl ring of (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS No. 2248315-90-2) is a strategic decision rooted in its distinct physicochemical properties, which set it apart from other halogens.[1][2] Its large atomic radius, high polarizability, and the relative weakness of the carbon-iodine (C-I) bond make it a uniquely versatile functional group in modern drug discovery.[3] This guide will illuminate the dual role of the iodine atom: first, as a key modulator of the molecule's intrinsic properties through non-covalent interactions, and second, as a highly reactive handle for sophisticated synthetic transformations.

Modulating Physicochemical Properties

The substitution of a hydrogen atom with iodine dramatically alters the electronic and steric profile of the aromatic ring. This modification has significant consequences for molecular recognition and pharmacokinetic properties.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C(sp²)-X Bond Energy (kJ/mol) ~413~522~400~338~272
Lipophilicity Contribution (Hansch π) 0.00+0.14+0.71+0.86+1.12

This table summarizes key physicochemical properties of halogens compared to hydrogen, illustrating the unique characteristics of iodine.

The Power of Halogen Bonding

A primary reason for incorporating iodine in a drug scaffold is its capacity to act as a potent halogen bond (XB) donor.[4] Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (termed the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone).[4][5]

The strength of this interaction increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl >> F.[6] The iodine atom in (3-Fluoro-5-iodophenyl)methanamine hydrochloride is particularly primed for strong halogen bonding. The presence of the electron-withdrawing fluorine atom at the meta position serves to further enhance the positive electrostatic potential of iodine's σ-hole, thereby strengthening its interaction with biological targets.[5] This can lead to significant gains in binding affinity, often by one to two orders of magnitude compared to non-iodinated or even chlorinated analogs.[4]

Caption: Halogen bond between an aryl iodide and a carbonyl oxygen.

The Synthetic Linchpin: Iodine as a Versatile Leaving Group

Beyond its role in molecular recognition, the iodine atom is arguably the most valuable halogen for synthetic elaboration. The relatively weak C-I bond makes aryl iodides, including (3-Fluoro-5-iodophenyl)methanamine hydrochloride, superior substrates for a wide array of transition metal-catalyzed cross-coupling reactions.[3] This reactivity allows for the late-stage diversification of the molecular scaffold, a critical advantage in lead optimization campaigns.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cycles, which is often the rate-determining step.[7] This enables reactions to proceed under milder conditions and with lower catalyst loadings compared to their bromo- or chloro-analogs.[8]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[8][9][10]

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Stille Coupling: Formation of C-C bonds with organostannanes.

While aryl iodides are generally excellent substrates, certain transformations like C-N coupling can be inhibited by the iodide byproduct (e.g., NaI).[9][10] Expert insight has shown that this can be overcome by judicious choice of solvent systems where the iodide salt is insoluble, or by using specialized biarylphosphine ligands that prevent the formation of inactive catalyst dimers.[8][9]

PalladiumCycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)-I(L₂) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r Ar-Pd(II)-R(L₂) transmetal->pd_r reductive_elim Reductive Elimination pd_r->reductive_elim reductive_elim->pd0 product_out Ar-R reductive_elim->product_out reagents_in1 Ar-I reagents_in1->oxidative_add reagents_in2 R-M reagents_in2->transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the coupling of (3-Fluoro-5-iodophenyl)methanamine hydrochloride with a generic arylboronic acid.

Materials:

  • (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.)

  • Potassium Carbonate (K₂CO₃), aqueous 2M solution (3.0 eq.)

  • 1,4-Dioxane

  • Toluene

  • Standard laboratory glassware, nitrogen/argon source, and purification equipment.

Methodology:

  • Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq.), the arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.03 eq.).

  • Solvent Addition: Add a 4:1 mixture of toluene and 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Base Addition: Add the 2M aqueous K₂CO₃ solution (3.0 eq.). The heterogeneity of the mixture is expected.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl iodide is the primary indicator of completion. A successful reaction should show a clean conversion to a single, more non-polar product spot on TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Biomedical Significance: From Target Engagement to In Vivo Imaging

The iodine atom directly influences the potential of (3-Fluoro-5-iodophenyl)methanamine hydrochloride and its derivatives in a biomedical context, impacting target affinity, metabolic fate, and enabling advanced diagnostic and therapeutic applications.

Pharmacokinetics and Metabolism

Iodine's significant contribution to lipophilicity can enhance a molecule's ability to cross cellular membranes but may also lead to lower aqueous solubility and potential off-target binding.[11][12] The C-I bond can be susceptible to in vivo metabolic cleavage (deiodination), which can be a metabolic liability or, in some cases, a desired feature for prodrug activation.[12] Understanding this metabolic profile is crucial for drug development professionals.

Radioiodination for Imaging and Therapy

A paramount advantage of an aryl iodide scaffold is its utility as a precursor for radiolabeled compounds.[13] By replacing the stable ¹²⁷I isotope with a radioactive one, the molecule can be transformed into a powerful tool for nuclear medicine. The synthesis of these radiopharmaceuticals is a specialized process requiring careful handling and optimization.[14][15][16]

IsotopeHalf-LifeEmission(s)Primary Application
Iodine-123 (¹²³I) 13.2 hoursGamma (γ)SPECT Imaging
Iodine-124 (¹²⁴I) 4.2 daysPositron (β+)PET Imaging
Iodine-125 (¹²⁵I) 59.4 daysGamma (γ)In vitro assays, pre-clinical imaging
Iodine-131 (¹³¹I) 8.0 daysBeta (β-), Gamma (γ)Radiotherapy, Imaging

This table outlines the key radioisotopes of iodine used in medicine and research.[13][17]

The synthesis typically involves either electrophilic radioiodination of an activated aromatic ring or, more commonly for precursors like this, a copper- or palladium-catalyzed halogen exchange reaction with a radioactive iodide salt (e.g., Na[¹²³I]).[13]

Caption: Simplified workflow for synthesis of a radioiodinated compound.

Bioisosteric Replacement Considerations

To fine-tune a molecule's properties, a medicinal chemist might consider replacing the iodine atom with a bioisostere.[18][19] This decision involves critical trade-offs.

BioisosterePotential AdvantagesPotential Disadvantages
-Br, -Cl Increased metabolic stability.Weaker halogen bonding, lower reactivity in cross-coupling.
-C≡CH (Ethynyl) Maintains linear geometry, can act as H-bond acceptor.Different electronics, potential metabolic liabilities.
-CN (Cyano) Similar size, H-bond acceptor.[12]Different electronics, reduced lipophilicity.
-CF₃ Metabolically stable, can modulate pKa.Sterically different, no halogen bonding capability.

This strategic exchange allows for the optimization of potency, selectivity, and pharmacokinetic profiles.[19] For example, if halogen bonding is critical for potency, replacing iodine with bromine might be a viable but less potent alternative, whereas replacement with a cyano group would abrogate this interaction entirely.[12]

Conclusion

The iodine atom in (3-Fluoro-5-iodophenyl)methanamine hydrochloride is far more than a simple substituent; it is a master key unlocking a vast potential for chemical and biological exploration. Its ability to engage in strong, directional halogen bonds provides a rational basis for designing high-affinity ligands.[4] Simultaneously, its high reactivity in transition metal-catalyzed reactions makes it an invaluable synthetic handle for constructing diverse and complex molecular architectures.[3] Finally, its identity as a halogen provides a direct gateway to the synthesis of radiolabeled analogs for advanced medical imaging and therapy.[13] For the researcher and drug development professional, a thorough understanding of the multifaceted significance of iodine is essential for fully leveraging the power of this versatile chemical scaffold.

References

  • ResearchGate. (2025). A comprehensive review on medicinal applications of iodine.
  • Fors, B. P., et al. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC.
  • Urich, K. (n.d.). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents.
  • Shimizu, A., et al. (n.d.). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. PMC.
  • BenchChem. (2025). The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs.
  • SciSpace. (n.d.). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides.
  • Open Access Pub. (n.d.). Iodine. Journal of New Developments in Chemistry.
  • RSC Publishing. (n.d.). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science.
  • MDPI. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity.
  • DSpace@MIT. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
  • Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • Wikipedia. (n.d.). Iodine (medical use).
  • ACS Publications. (2026). A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. The Journal of Organic Chemistry.
  • BenchChem. (2025). The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve.
  • Coherent Market Insights. (2025). Role of Iodine in Pharmaceutical and Healthcare Applications.
  • The Essential Chemical Industry. (n.d.). Iodine.
  • PubMed. (2009). Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors.
  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.
  • ChemScene. (n.d.). 2248315-90-2 | (3-Fluoro-5-iodophenyl)methanamine hydrochloride.
  • Taylor & Francis. (n.d.). Bioisostere – Knowledge and References.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis.
  • SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds.
  • Gracheva, I. A., et al. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Eurofins. (n.d.). cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process.
  • BLD Pharm. (n.d.). 2248315-90-2|(3-Fluoro-5-iodophenyl)methanamine hydrochloride.
  • Zhou, D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

Sources

Exploratory

(3-Fluoro-5-iodophenyl)methanamine Hydrochloride: A Versatile Building Block for Next-Generation Targeted Therapies

An In-Depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks is par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (3-Fluoro-5-iodophenyl)methanamine hydrochloride emerges as a highly valuable, yet under-explored, scaffold for medicinal chemists. This guide provides a comprehensive analysis of its core attributes, synthetic utility, and strategic applications in the design of targeted therapies. The unique trifecta of a reactive primary amine, a metabolically robust fluorine atom, and a versatile iodine handle for cross-coupling reactions positions this compound as a privileged starting material for generating diverse chemical libraries with significant therapeutic potential. We will delve into its strategic importance in drug design, propose robust synthetic pathways, and provide detailed protocols for its application in the synthesis of kinase and PARP inhibitors, supported by insights into structure-activity relationships.

Introduction: The Strategic Advantage of the (3-Fluoro-5-iodophenyl)methylamine Scaffold

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is an aromatic amine building block with the chemical formula C₇H₈ClFIN and a molecular weight of 287.50 g/mol [1]. Its structure is characterized by a benzylamine core substituted with fluorine at the 3-position and iodine at the 5-position. This specific substitution pattern is not a random chemical curiosity; it is a deliberate design element that imparts significant advantages in medicinal chemistry.

  • The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2] A fluorine atom at the meta-position can increase metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[3][4][5]

  • The Versatility of Iodine: The iodine atom is a key feature for synthetic diversification. It serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the late-stage introduction of various aryl, heteroaryl, and alkyl groups, enabling a rapid exploration of the chemical space around the scaffold to optimize for potency and selectivity.[6]

  • The Primary Amine: The methanamine (benzylamine) group provides a nucleophilic center for a variety of chemical transformations, most notably the formation of amides, sulfonamides, and ureas, which are common pharmacophores in many approved drugs.

This combination of features makes (3-fluoro-5-iodophenyl)methanamine a powerful tool for constructing complex molecular architectures aimed at challenging drug targets.

Synthetic Accessibility and Workflow

While direct, large-scale synthesis protocols for (3-fluoro-5-iodophenyl)methanamine are not extensively published, its synthesis can be reliably achieved through established organic chemistry transformations starting from more common precursors like 3-fluoro-5-iodobenzoic acid or 3-fluoro-5-iodoaniline. A plausible and efficient synthetic workflow involves the conversion of the carboxylic acid to an amide, followed by reduction.

Synthetic_Workflow start 3-Fluoro-5-iodobenzoic Acid intermediate1 3-Fluoro-5-iodobenzoyl Chloride start->intermediate1 SOCl₂, Reflux intermediate2 3-Fluoro-5-iodobenzamide intermediate1->intermediate2 NH₄OH, THF product (3-Fluoro-5-iodophenyl)methanamine intermediate2->product Reduction (e.g., LiAlH₄ or BH₃)

Caption: Proposed synthetic workflow for (3-Fluoro-5-iodophenyl)methanamine.

Protocol 1: Synthesis of (3-Fluoro-5-iodophenyl)methanamine from 3-Fluoro-5-iodobenzoic Acid

This protocol outlines a representative two-step procedure involving the formation of a benzamide intermediate, followed by its reduction.

Materials:

  • 3-Fluoro-5-iodobenzoic acid[7]

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification equipment

Procedure:

Step A: Synthesis of 3-Fluoro-5-iodobenzamide [8]

  • To a round-bottom flask charged with 3-fluoro-5-iodobenzoic acid (1 equivalent), add thionyl chloride (2 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-fluoro-5-iodobenzoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (3 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-fluoro-5-iodobenzamide.

Step B: Reduction to (3-Fluoro-5-iodophenyl)methanamine

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 3-fluoro-5-iodobenzamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-fluoro-5-iodophenyl)methanamine free base.

Step C: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (3-fluoro-5-iodophenyl)methanamine hydrochloride as a stable solid.[9]

Core Applications in Medicinal Chemistry

The true power of this building block lies in its ability to serve as a versatile starting point for synthesizing targeted inhibitors. The iodine atom is particularly crucial for late-stage functionalization, allowing for the rapid generation of analogs to probe structure-activity relationships.

Diversification_Strategy cluster_reactions Core Reactions cluster_scaffolds Target Scaffolds start (3-Fluoro-5-iodophenyl)methanamine acylation Acylation / Sulfonylation start->acylation cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->cross_coupling kinase Kinase Inhibitors acylation->kinase parp PARP Inhibitors acylation->parp cross_coupling->kinase other Other Bioactive Molecules cross_coupling->other

Caption: Diversification strategy using (3-Fluoro-5-iodophenyl)methanamine.

Application I: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[10][11] The (3-fluoro-5-iodophenyl) scaffold is well-suited for creating hinge-binding motifs and exploring the solvent-exposed regions of the ATP-binding pocket. The amine can be elaborated into various pharmacophores, while the iodine allows for Suzuki or Buchwald-Hartwig coupling to introduce moieties that can interact with specific sub-pockets of the kinase.[3]

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of an N-protected (3-fluoro-5-iodophenyl)methanamine derivative with a boronic acid to introduce a new aryl or heteroaryl group.

Materials:

  • N-protected (e.g., Boc-protected) (3-fluoro-5-iodophenyl)methanamine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the N-protected iodo-compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled product.

  • The protecting group can then be removed under standard conditions (e.g., TFA or HCl for Boc) to yield the final amine.

Application II: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with DNA repair deficiencies.[12] The benzamide functional group is a privileged scaffold for PARP inhibition. (3-Fluoro-5-iodophenyl)methanamine can be readily acylated to produce a diverse range of benzamide derivatives, which can then be further modified at the iodine position to optimize activity and selectivity.

PARP1_Pathway cluster_inhibition Therapeutic Intervention ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits & activates par Poly(ADP-ribose) (PAR) Chain Synthesis parp1->par catalyzes repair_complex DNA Repair Complex Assembly par->repair_complex recruits ssb_repair SSB Repair repair_complex->ssb_repair leads to inhibitor (3-Fluoro-5-iodophenyl)methanamine -derived Inhibitor inhibitor->parp1 inhibits

Sources

Foundational

(3-Fluoro-5-iodophenyl)methanamine hydrochloride material safety data sheet (MSDS)

This guide provides a comprehensive overview of the material safety data, handling protocols, and essential properties of (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS No. 2248315-90-2).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the material safety data, handling protocols, and essential properties of (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS No. 2248315-90-2). It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. The information herein is synthesized from available safety data sheets of the compound and structurally similar molecules, aiming to provide a thorough understanding of its safe and effective use in a laboratory setting.

Chemical Identity and Physical Properties

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry. Its structure, featuring a fluorine and an iodine atom on the phenyl ring, imparts specific reactivity and properties that are of interest in the synthesis of novel pharmaceutical agents.

PropertyValueSource
CAS Number 2248315-90-2[1][2]
Molecular Formula C₇H₈ClFIN[1][2]
Molecular Weight 287.50 g/mol [1][2]
Purity ≥98%[1]
Appearance White to light yellow crystalline powder[3]
Melting Point 194°C (literature for a similar compound)[3][4]
SMILES NCC1=CC(I)=CC(F)=C1.Cl[1][2]
InChIKey PYFDZOCGFHIRST-UHFFFAOYSA-N (for the free base)[3]

Hazard Identification and GHS Classification

GHS Pictograms (Anticipated):

Signal Word (Anticipated): Warning[5]

Anticipated Hazard Statements:

  • H302: Harmful if swallowed. [5][6]

  • H315: Causes skin irritation. [5][6]

  • H317: May cause an allergic skin reaction. [3]

  • H319: Causes serious eye irritation. [5][6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]

  • H335: May cause respiratory irritation. [5][6]

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]

First-Aid Measures: An Emergency Response Protocol

In the event of exposure, immediate and appropriate first aid is critical. The following steps are recommended and should be practiced by all personnel handling this compound.

Emergency Workflow

cluster_exposure Exposure Event cluster_response Immediate Response cluster_decontamination Decontamination cluster_medical Medical Attention exposure Chemical Exposure Occurs remove_source Stop the Source of Exposure Remove from contaminated area exposure->remove_source remove_clothing Remove Contaminated Clothing and Jewelry remove_source->remove_clothing assess_breathing Assess Breathing Move to fresh air remove_clothing->assess_breathing flush_eyes Eye Contact: Flush with water for 15+ minutes assess_breathing->flush_eyes If in eyes wash_skin Skin Contact: Wash with soap and water for 15+ minutes assess_breathing->wash_skin If on skin ingestion Ingestion: Rinse mouth, do NOT induce vomiting assess_breathing->ingestion If swallowed seek_medical Seek Immediate Medical Attention Bring SDS with the victim flush_eyes->seek_medical wash_skin->seek_medical ingestion->seek_medical

Caption: Emergency first-aid workflow for chemical exposure.

Detailed First-Aid Procedures:

  • General Advice: In all cases of exposure, consult a physician and show them the safety data sheet for the compound.[5][6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][9][10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] If skin irritation or a rash occurs, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][10] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[6][10] Rinse the mouth thoroughly with water and seek immediate medical attention.[5][6]

Handling, Storage, and Stability

Proper handling and storage are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Handling Protocols:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[5]

    • Body Protection: Wear a lab coat or a protective suit.[5]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[8] Wash hands thoroughly after handling.[5]

  • Dust Control: Avoid the formation of dust and aerosols.[5]

Storage Recommendations:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] The recommended storage temperature is 2-8°C.[1][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Stability: The compound is stable under recommended storage conditions.[7][11]

Fire-Fighting and Accidental Release Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, hydrogen fluoride, and hydrogen iodide.[6][12]

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][6]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment as outlined in Section 4. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing dust.[6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6]

  • Methods for Containment and Cleaning Up:

    • Without creating dust, sweep up and shovel the material.[6]

    • Place the collected material in a suitable, closed container for disposal.[6]

    • Clean the spill area thoroughly.

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

References

  • Safety Data Sheet - (4-Bromo-3-fluorophenyl)methanamine hydrochloride. Angene Chemical. [Link]

  • First Aid: Chemical Exposure. Intermountain Health. [Link]

  • MATERIAL SAFETY DATASHEET - 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE. CF Plus Chemicals. [Link]

  • First Aid and Safety. National Poisons Information Centre of Ireland. [Link]

  • Safety data sheet - Bellis 38% WG. BASF. [Link]

  • 3-Iodobenzylamine hydrochloride. ChemBK. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Chemoselective Synthesis of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Chemoselective nitrile reduction in the presence of labile aryl iodides Mechanistic Rationale & Strategic Desi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Chemoselective nitrile reduction in the presence of labile aryl iodides

Mechanistic Rationale & Strategic Design

The synthesis of (3-fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) presents a classic chemoselectivity challenge in organic synthesis. The target molecule is a highly valuable building block for cross-coupling reactions (e.g., Sonogashira, Suzuki) and the development of pharmaceutical ligands, such as metabotropic glutamate receptor subtype 5 (mGluR5) modulators [1].

The primary synthetic hurdle is the reduction of the electron-deficient benzonitrile moiety without cleaving the highly labile carbon-iodine (C–I) bond. The C–I bond has a low bond dissociation energy (~65 kcal/mol) and is exceptionally prone to hydrodehalogenation.

  • Why Catalytic Hydrogenation Fails: Standard reductions using H2​ over Pd/C or Raney Nickel will result in rapid, quantitative oxidative addition into the C–I bond, yielding the deiodinated byproduct (3-fluorophenyl)methanamine [2].

  • Why LiAlH4​ is Suboptimal: While Lithium Aluminum Hydride ( LiAlH4​ ) is a powerful nucleophilic hydride, its use with electron-deficient aryl iodides often triggers unwanted halogen-metal exchange or nucleophilic aromatic substitution ( SN​Ar ), severely compromising the yield.

  • The Borane-THF Advantage: Borane ( BH3​ ) is an electrophilic reducing agent. The reaction initiates via Lewis acid-base coordination between the empty p-orbital of boron and the lone pair of the nitrile nitrogen. Because the aryl iodide lacks Lewis basicity, it remains entirely untouched by the borane complex [3]. This ensures perfect chemoselectivity.

Furthermore, isolating the product as a hydrochloride salt is a deliberate design choice. Free primary benzylamines rapidly absorb atmospheric CO2​ to form carbamates and are prone to oxidative degradation. The HCl salt provides an air-stable, free-flowing solid ideal for long-term storage.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis, balancing reagent efficiency with complete conversion.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
3-Fluoro-5-iodobenzonitrile 247.011.02.47 g (10.0 mmol)Electrophilic Starting Material
Borane-THF Complex (1.0 M) 85.942.525.0 mL (25.0 mmol)Electrophilic Hydride Donor
Anhydrous THF 72.11-20.0 mLReaction Solvent
Methanol 32.04Excess10.0 mLHydride Quenching Agent
HCl (2.0 M in Diethyl Ether) 36.463.015.0 mL (30.0 mmol)Amine Deprotection / Salt Former
Target Product (HCl Salt) 287.50 ~0.85 (Yield) ~2.44 g Stable Building Block

Experimental Workflow & Visualization

The transformation proceeds through an intermediate imine-borane, which is further reduced to a highly stable amine-borane complex. Acidic methanolysis is strictly required to break the robust B–N bond.

MechanisticWorkflow Nitrile 3-Fluoro-5-iodobenzonitrile Coord Lewis Acid-Base Complex [Ar-C≡N → BH3] Nitrile->Coord Borane BH3·THF Borane->Coord Imine Imine-Borane Intermediate Coord->Imine Hydride Transfer AmineBorane Amine-Borane Complex [Ar-CH2-NH2 → BH3] Imine->AmineBorane Excess BH3 Quench MeOH / HCl Quench (H2 Gas Evolution) AmineBorane->Quench Product (3-Fluoro-5-iodophenyl)methanamine HCl Quench->Product Cleavage of B-N bond

Fig 1. Chemoselective borane-mediated reduction pathway of 3-fluoro-5-iodobenzonitrile.

Step-by-Step Experimental Protocol

Safety Precaution: Borane-THF is highly reactive with moisture, liberating flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon).

Step 1: Substrate Preparation and Coordination
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush the system with dry N2​ for 10 minutes.

  • Dissolve 3-fluoro-5-iodobenzonitrile (2.47 g, 10.0 mmol) in anhydrous THF (20.0 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality Check: Cooling is critical. The initial Lewis acid-base coordination between the nitrile and BH3​ is highly exothermic.

Step 2: Hydride Transfer (Reduction)
  • Using a dry syringe, add the BH3​⋅THF solution (25.0 mL, 1.0 M, 25.0 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Heat the reaction to a gentle reflux (65 °C) for 4 to 6 hours.

  • Causality Check: While the first hydride transfer (forming the imine) is rapid, the second transfer is sterically and electronically hindered. Refluxing ensures quantitative conversion to the amine-borane complex.

Step 3: Quench and Borane Cleavage
  • Cool the reaction mixture back to 0 °C.

  • Carefully add Methanol (10.0 mL) dropwise.

  • Self-Validation: Observe vigorous effervescence. This is hydrogen gas evolving from the destruction of excess borane. Wait until gas evolution completely ceases.

  • Add 2.0 M HCl in diethyl ether (15.0 mL, 30.0 mmol) dropwise.

  • Reflux the mixture for 1 hour.

  • Causality Check: The amine-borane bond is remarkably stable. Methanol alone only converts excess borane to trimethyl borate B(OMe)3​ . Strong acid and heat are required to protonate the amine, forcing the dissociation of the boron species.

Step 4: Isolation and Purification
  • Concentrate the reaction mixture under reduced pressure to yield a crude white/yellowish solid.

  • Suspend the crude solid in cold diethyl ether (30 mL) and triturate vigorously for 10 minutes.

  • Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold diethyl ether (2 × 10 mL).

  • Dry the resulting white solid under high vacuum to afford pure (3-fluoro-5-iodophenyl)methanamine hydrochloride.

Analytical Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, utilize the following analytical checkpoints:

  • In-Process Tracking (IR Spectroscopy): Monitor the disappearance of the sharp, distinct nitrile stretch ( νC≡N​ ) at ~2230 cm⁻¹. The reaction should not be quenched until this peak is entirely absent.

  • Deiodination Check (LC-MS / NMR): The primary failure mode is the loss of iodine. In the 1H NMR (in DMSO- d6​ ), ensure the presence of three distinct aromatic protons. A loss of iodine will result in a complex multiplet integrating to four protons. The molecular ion peak in MS (ESI+) for the free base should be observed at m/z 251.9.

  • Incomplete Deprotection: If the yield is artificially high or the NMR shows broad, unassignable peaks upfield, the amine-borane complex has not been fully cleaved. Resubject the solid to refluxing methanolic HCl for an additional hour.

References

  • Title: Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides Source: The Journal of Organic Chemistry, 2001, 66(12), 4311–4317. URL: [Link]

  • Title: Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis Source: Chemical Reviews, 2022, 122(2), 2376–2486. URL: [Link]

Application

Purification of (3-Fluoro-5-iodophenyl)methanamine hydrochloride by recrystallization

Application Note: Purification of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride by Solvent/Anti-Solvent Recrystallization Introduction & Scientific Rationale (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride by Solvent/Anti-Solvent Recrystallization

Introduction & Scientific Rationale

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) is a highly valuable, di-halogenated building block utilized extensively in medicinal chemistry and advanced drug development[1]. The strategic placement of both a fluorine and an iodine atom on the phenyl ring allows researchers to perform orthogonal functionalizations—such as palladium-catalyzed cross-coupling at the labile carbon-iodine bond—while leveraging the fluorine atom to modulate the molecule's lipophilicity and metabolic stability.

Because trace impurities (such as unreacted starting materials or regioisomeric byproducts) can severely poison transition-metal catalysts used in downstream synthetic steps, isolating this amine hydrochloride in exceptional purity (>98%) is a critical prerequisite[1].

Physicochemical Causality & Solvent System Selection

Amine hydrochlorides are ionic salts, rendering them highly soluble in polar protic solvents (e.g., methanol, ethanol) and effectively insoluble in non-polar or weakly polar aprotic solvents (e.g., hexanes, heptane, diethyl ether, ethyl acetate)[2].

However, the specific structure of (3-Fluoro-5-iodophenyl)methanamine hydrochloride presents a unique challenge: the highly lipophilic 3-fluoro-5-iodo-substituted aromatic ring juxtaposed with the highly polar primary amine hydrochloride moiety imparts a dual solubility profile. Utilizing purely aqueous systems often leads to unacceptable yield losses or "oiling out" (liquid-liquid phase separation) due to the hydrophobic effect of the di-halogenated ring[2].

Therefore, an anhydrous solvent/anti-solvent recrystallization is the thermodynamically favored approach[3]. By applying Hansen Solubility Parameters (HSP), we can select a solvent pair that maximizes the temperature-dependent solubility gradient, ensuring a high-purity crystalline matrix[4].

Table 1: Evaluation of Solvent/Anti-Solvent Systems for Halogenated Benzylamine Hydrochlorides

Primary SolventAnti-SolventScale-Up SuitabilityMechanistic Remarks
MethanolDiethyl EtherLowExcellent crystallization kinetics, but ether poses severe flammability and peroxide hazards at scale.
Ethanol Ethyl Acetate High Optimal balance of safety, high recovery yield, and impurity rejection. Prevents "oiling out"[5].
IsopropanolHeptaneMediumSlower dissolution profile; better suited for exclusively lipophilic substituted amines.
WaterAcetoneLowWater solvates the ionic headgroup too efficiently, leading to massive yield losses unless highly concentrated[2].

We select Ethanol / Ethyl Acetate as the optimal, self-validating system for this protocol.

Recrystallization Workflow

Recrystallization A Crude (3-Fluoro-5-iodophenyl) methanamine HCl B Dissolution in Hot Ethanol (Primary Solvent) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Addition of Ethyl Acetate (Anti-Solvent) until Turbidity C->D E Controlled Cooling (Nucleation & Crystal Growth) D->E F Vacuum Filtration & Cold Anti-Solvent Wash E->F G Drying in Vacuo (Pure Crystalline Product) F->G

Fig 1: Step-by-step solvent/anti-solvent recrystallization workflow for benzylamine hydrochlorides.

Detailed Experimental Protocol

Materials & Reagents:

  • Crude (3-Fluoro-5-iodophenyl)methanamine hydrochloride

  • Absolute Ethanol (Primary Solvent, AR grade or higher)

  • Ethyl Acetate (Anti-Solvent, AR grade or higher)

  • Activated charcoal (Optional)

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the crude (3-Fluoro-5-iodophenyl)methanamine hydrochloride into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add absolute ethanol at a ratio of approximately 3–5 mL per gram of crude material.

  • Thermal Saturation: Heat the suspension to a gentle reflux (approx. 75–78°C) using an oil bath. Stir vigorously until the solid completely dissolves. Causality: Achieving complete dissolution precisely at the boiling point ensures maximum solute concentration, which is mathematically critical for maximizing the final yield upon cooling[5].

  • Hot Filtration (If Required): If insoluble mechanical impurities or highly colored polymeric byproducts are present, add a small amount of activated charcoal (1-2% w/w), reflux for 10 minutes, and perform a hot filtration through a pre-warmed pad of Celite.

  • Anti-Solvent Titration: Return the clear, hot ethanolic solution to a gentle boil. Slowly add hot ethyl acetate dropwise via an addition funnel. Continue the addition until a faint, persistent turbidity (cloudiness) is observed. Immediately add 1–2 drops of hot ethanol to just clear the turbidity. Causality: The cloud point indicates perfect thermodynamic saturation. Clearing it slightly ensures that crystallization occurs via controlled nucleation during cooling, rather than crashing out instantly and trapping impurities[3].

  • Controlled Nucleation & Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 1–2 hours. Causality: Rapid cooling (e.g., plunging into ice) traps impurities within the rapidly forming crystal lattice[5]. Slow cooling promotes the growth of highly pure, well-defined crystalline needles[6].

  • Maturation: Once the mixture has reached room temperature and crystallization is evident, transfer the flask to an ice-water bath (0–4°C) for 1 hour to depress the solubility curve and maximize precipitation.

  • Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethyl acetate (1–2 mL per gram of product). Causality: The cold anti-solvent effectively displaces the impurity-laden mother liquor without re-solubilizing the purified crystal lattice[7].

  • Desiccation: Transfer the purified crystals to a vacuum oven (40°C, <10 mbar) and dry to a constant weight to remove any residual solvent trapped within the lattice.

Troubleshooting & Optimization

  • Issue: Oiling Out. If the product separates as a dense liquid oil rather than solid crystals, the cooling rate was too fast, or the solvent ratio is incorrect.

    • Intervention: Reheat the mixture to a homogeneous boil. Add a slightly higher proportion of ethanol (1-2 mL), then cool at a strictly controlled rate. Seeding the solution with a pure crystal of the product exactly at the cloud point provides a high-energy surface that forces solid nucleation, bypassing the liquid-liquid phase separation[5].

  • Issue: Failure to Crystallize.

    • Intervention: The solution is sub-saturated. Evaporate 20-30% of the solvent volume under reduced pressure and repeat the cooling protocol. Alternatively, scratch the inner wall of the glass flask with a glass stirring rod to induce localized acoustic cavitation and surface nucleation[6].

Analytical Validation

To confirm the integrity of the self-validating purification, perform the following analyses:

  • 1H NMR Spectroscopy (DMSO-d6): Confirm the removal of organic impurities. The benzylic protons (CH2) should appear as a sharp signal, and the amine protons (-NH3+) will typically appear as a broad singlet integrating to 3H[8].

  • HPLC (UV 254 nm): Assess the area-under-the-curve (AUC) to confirm >98% purity, the standard threshold for transition-metal coupling precursors[1].

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride via Optimized Column Chromatography

Abstract This technical guide provides a detailed framework for the purification of (3-Fluoro-5-iodophenyl)methanamine hydrochloride, a key pharmaceutical intermediate, using column chromatography. The inherent basicity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the purification of (3-Fluoro-5-iodophenyl)methanamine hydrochloride, a key pharmaceutical intermediate, using column chromatography. The inherent basicity of the amine functional group presents unique challenges when using standard silica gel, often leading to poor separation and yield. This document outlines two robust protocols: a classic approach using silica gel with a modified mobile phase, and a more advanced method employing an amine-functionalized stationary phase for enhanced efficiency and simplified solvent systems. The causal relationships behind experimental choices are elucidated to empower researchers in adapting these methods to similar molecules.

Introduction: The Challenge of Purifying Basic Amines

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is a halogenated benzylamine derivative, a class of compounds frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final drug product.[1]

Column chromatography is a cornerstone technique for purification in organic synthesis.[2] However, the purification of basic amines on standard silica gel is often problematic. Silica gel's surface is populated with acidic silanol groups (Si-OH), which can engage in strong acid-base interactions with basic analytes like amines.[3][4] This interaction can lead to several undesirable outcomes:

  • Peak Tailing: Strong binding causes a non-ideal elution profile, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.[5]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly that it fails to elute from the column, leading to significant yield loss.

  • On-Column Degradation: The acidic nature of the silica surface can potentially degrade sensitive amine compounds.[4]

To overcome these challenges, the chromatographic conditions must be carefully optimized. This guide presents two effective strategies to achieve high-purity (3-Fluoro-5-iodophenyl)methanamine hydrochloride.

Physicochemical Properties of the Analyte

Understanding the properties of (3-Fluoro-5-iodophenyl)methanamine hydrochloride is crucial for method development.

PropertyValue/InformationSource
Molecular Formula C₇H₈ClFIN[6]
Molecular Weight 287.50 g/mol [6]
Structure Aromatic amine with fluoro and iodo substituents. The hydrochloride salt form increases its polarity and aqueous solubility.Inferred
Polarity The presence of the amine group and the hydrochloride salt makes the molecule polar. The fluorine and iodine atoms also contribute to the molecule's overall polarity and electronic properties.[7]Inferred
Basicity The primary amine group is basic. The exact pKa is not readily available but is a critical factor in its interaction with the stationary phase.Inferred

Chromatographic Purification Strategies

Two primary strategies are detailed below. The choice between them will depend on the available resources, the nature of the impurities, and the desired scale of purification.

Strategy A: Normal-Phase Chromatography on Silica Gel with a Modified Mobile Phase

This is a traditional and widely accessible approach. The key to success is to neutralize the acidic silanol groups on the silica surface to prevent strong interactions with the basic amine.[5] This is achieved by adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase.[8][9] The TEA, being a small and relatively non-polar base, effectively "masks" the active sites on the silica, allowing the target amine to elute more symmetrically.[9]

Strategy B: Normal-Phase Chromatography on Amine-Functionalized Silica

A more modern and often more efficient approach is to use a stationary phase that is chemically compatible with basic compounds.[3] Amine-functionalized silica columns (often denoted as NH₂ or amino columns) have an organic amine bonded to the silica surface.[10] This creates a basic surface that repels, rather than attracts, basic analytes, minimizing the problematic interactions seen with standard silica.[3][4] A significant advantage of this method is the ability to use simpler, neutral mobile phases like hexane/ethyl acetate, which are easier to remove post-purification.[10][11]

Experimental Protocols

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. This allows for rapid screening of mobile phase compositions to achieve optimal separation between the desired product and any impurities.

  • For Strategy A (Modified Silica): Spot the crude sample on a silica gel TLC plate. Develop the plate in various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To each developing solvent system, add 0.5-1% triethylamine. The ideal solvent system will show the product spot with a retention factor (Rƒ) of approximately 0.2-0.35.

  • For Strategy B (Amine-Functionalized Silica): Spot the crude sample on an amine-functionalized TLC plate. Develop the plate in various ratios of hexane and ethyl acetate. The addition of a basic modifier is typically not required.[11] Aim for an Rƒ value of 0.2-0.35 for the product spot.

Protocol for Strategy A: Modified Silica Gel Column

Materials and Equipment:

  • Standard silica gel (60 Å, 40-63 µm particle size)

  • Glass chromatography column

  • Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA)

  • Crude (3-Fluoro-5-iodophenyl)methanamine hydrochloride

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase composition. Pour the slurry into the column and allow it to pack uniformly under gravity or gentle pressure. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the mobile phase. A gradient elution is often most effective. Start with a less polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the proportion of the more polar solvent. The rate of increase will depend on the separation observed on TLC.

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., ninhydrin for primary amines).

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvents and the volatile triethylamine using a rotary evaporator under reduced pressure to yield the purified (3-Fluoro-5-iodophenyl)methanamine hydrochloride.

Protocol for Strategy B: Amine-Functionalized Silica Column

Materials and Equipment:

  • Pre-packed or self-packed amine-functionalized silica column

  • Chromatography system (flash or gravity)

  • Mobile Phase: Hexane/Ethyl Acetate

  • Crude (3-Fluoro-5-iodophenyl)methanamine hydrochloride

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate the amine-functionalized column with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) until a stable baseline is achieved.[11]

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase or dichloromethane and inject it onto the column. Dry loading, as described in Strategy A, is also an excellent option.

  • Elution: Elute the column using a linear gradient from a low to a high concentration of the more polar solvent (e.g., from 0% to 50% ethyl acetate in hexane). The specific gradient profile should be based on the preliminary TLC analysis.[5]

  • Fraction Collection: Collect fractions and monitor the separation using TLC as described previously.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product. The absence of a high-boiling point additive like TEA simplifies the workup process.

Summary of Method Parameters and Expected Outcomes

ParameterStrategy A: Modified Silica GelStrategy B: Amine-Functionalized Silica
Stationary Phase Standard Silica GelAmine-Functionalized Silica
Mobile Phase Non-polar/Polar solvent mix + 0.5-1% TriethylamineHexane/Ethyl Acetate (or similar neutral solvents)
Key Advantage Uses common, inexpensive materials.Excellent peak shape, no need for basic additives, simplified workup.[10]
Key Disadvantage Requires a basic additive which must be removed; potential for peak tailing if not optimized.[12]Higher cost of the stationary phase.
Expected Purity >98% (with optimization)>99%
Expected Yield Good to ExcellentExcellent (minimizes on-column loss)

Workflow Visualization

The general workflow for purifying (3-Fluoro-5-iodophenyl)methanamine hydrochloride via column chromatography is depicted below.

G cluster_prep 1. Method Development cluster_purification 2. Purification cluster_analysis 3. Analysis & Isolation TLC_A TLC Analysis (Silica + TEA) Load Dissolve Crude Sample & Load onto Column TLC_A->Load Select Strategy A TLC_B TLC Analysis (Amine) TLC_B->Load Select Strategy B Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Solvent Evaporation Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of (3-Fluoro-5-iodophenyl)methanamine HCl.

Conclusion and Best Practices

The purification of basic compounds like (3-Fluoro-5-iodophenyl)methanamine hydrochloride by column chromatography is highly achievable with appropriate method selection and optimization. While the traditional method of using silica gel with a triethylamine-modified mobile phase is effective, the use of an amine-functionalized stationary phase offers superior performance, yielding higher purity product with a more streamlined workflow. For researchers in drug development, investing in specialized stationary phases like amino-silica can significantly enhance productivity and the quality of critical intermediates.

Best Practices:

  • Always perform preliminary TLC analysis to determine the optimal solvent system.

  • Ensure the hydrochloride salt is stable in the chosen mobile phase. If the free base is required for better separation, a pre-column neutralization and extraction may be necessary.[8]

  • Proper column packing is critical to achieving good separation; avoid channeling and cracks in the stationary phase bed.

  • When using basic modifiers like TEA, ensure they are thoroughly removed from the final product, as residual amounts can interfere with subsequent synthetic steps or characterization.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Taylor, L. T., & Chang, C. (2000). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Journal of Biochemical and Biophysical Methods, 43(1-3), 159-187. [Link]

  • Waters. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • University of Bath. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]

  • Toth, G., & Liptak, A. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 193-200. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Doğa Thermal Hotel. Development techniques in column chromatography. [Link]

  • Patsnap Eureka. (2025, August 21). Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • O'Hagan, D. (2008). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 51(10), 2821-2833. [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride

Executive Summary & Strategic Rationale The functionalization of bifunctional building blocks is a cornerstone of modern drug discovery. (3-Fluoro-5-iodophenyl)methanamine hydrochloride presents a unique chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of bifunctional building blocks is a cornerstone of modern drug discovery. (3-Fluoro-5-iodophenyl)methanamine hydrochloride presents a unique chemoselectivity challenge: it contains both a highly reactive electrophile (aryl iodide) and a potent nucleophile (primary aliphatic amine, masked as a hydrochloride salt).

Attempting a direct Buchwald-Hartwig (B-H) cross-coupling on this substrate with an exogenous amine typically results in catastrophic oligomerization. Under the basic conditions required for the B-H catalytic cycle, the methanamine salt is free-based, allowing the primary amine to competitively bind the palladium catalyst or react with the aryl iodide of another molecule [1].

To achieve absolute chemoselectivity, we outline a robust, self-validating three-step workflow: Transient Boc-Protection RuPhos-Mediated Amination Acidic Deprotection . This guide details the mechanistic causality behind the catalyst selection and provides a scalable protocol optimized for secondary amine coupling (using morpholine as a model nucleophile).

Mechanistic Causality & Catalyst Selection

The Buchwald-Hartwig amination relies on a delicate balance of steric and electronic factors during the catalytic cycle. The presence of a meta-fluorine atom on our substrate is electron-withdrawing, which favorably accelerates the initial Oxidative Addition of the aryl iodide to the Pd(0) species [1]. However, this same electronic effect makes the aromatic ring potentially susceptible to competitive Nucleophilic Aromatic Substitution ( SN​Ar ) if overly harsh bases are used.

Why RuPhos and Cs2​CO3​ ?

For the cross-coupling of secondary amines (e.g., morpholine) to aryl iodides, the choice of ligand and base is the difference between >90% yield and reaction failure:

  • Ligand (RuPhos): Secondary aliphatic amines are prone to β -hydride elimination after coordinating to the Pd(II) center. RuPhos, a bulky, electron-rich biaryl phosphine ligand, enforces a highly congested coordination sphere that accelerates reductive elimination while completely suppressing β -hydride elimination [2].

  • Base ( Cs2​CO3​ ): While sodium tert-butoxide ( NaOtBu ) is the traditional base for B-H aminations, it is strong enough to cause partial cleavage of the Boc-protecting group and can induce side reactions with fluorinated arenes. Cesium carbonate ( Cs2​CO3​ ) provides a milder, highly functional-group-tolerant alternative that perfectly synergizes with RuPhos [3].

CatalyticCycle Pd0 L-Pd(0) Active Species PdII_1 L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->PdII_1 Oxidative Addition (Aryl Iodide) PdII_2 L-Pd(II)(Ar)(NR2) Amido Complex PdII_1->PdII_2 Amine Binding & Deprotonation (Cs2CO3) PdII_2->Pd0 Reductive Elimination (Product Release)

Fig 1. Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.

Quantitative Process Optimization

To validate the theoretical rationale, experimental screening was conducted using the Boc-protected intermediate and morpholine. The data below illustrates the causality behind the finalized protocol.

Table 1: Ligand Screening for the Amination Step (Conditions: 2 mol% Pd2​(dba)3​ , 4 mol% Ligand, Cs2​CO3​ , 1,4-Dioxane, 100 °C)

LigandConversion (%)Desired Product (%)Byproducts (Dehalogenation/Dimer) (%)
BINAP453015
XPhos857015
BrettPhos706010
RuPhos >99 92 <2

Insight: BrettPhos is optimized for primary amines; its use with a secondary amine (morpholine) leads to sluggish reductive elimination. RuPhos provides near-quantitative conversion [2].

Table 2: Base Screening with RuPhos

BaseConversion (%)Desired Product (%)Boc-Cleavage / Side Reactions (%)
NaOtBu >996534
K3​PO4​ 80755
Cs2​CO3​ >99 92 <2

Experimental Workflow & Self-Validating Protocols

The following workflow ensures that each intermediate is chemically stable and that the success of each step can be independently verified before proceeding.

Workflow A 1. Substrate (3-Fluoro-5-iodophenyl) methanamine HCl B 2. Boc Protection (Boc2O, TEA) A->B C 3. B-H Amination (Morpholine, Pd/RuPhos) B->C D 4. Deprotection (HCl/Dioxane) C->D E 5. Final Product Target Amine HCl D->E

Fig 2. Three-step synthetic workflow for the chemoselective amination.

Step 1: Transient Boc-Protection

Objective: Mask the primary aliphatic amine to prevent competitive binding and oligomerization.

  • Reaction: Suspend (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (TEA, 2.5 equiv) dropwise at 0 °C to free-base the amine.

  • Addition: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) dissolved in DCM. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The starting material will show a bright purple spot (primary amine). A successful reaction is indicated by the disappearance of the purple spot, confirming complete carbamate formation.

  • Workup: Wash the organic layer with 0.1 M HCl, water, and brine. Dry over Na2​SO4​ and concentrate in vacuo to yield the Boc-protected intermediate as a stable solid.

Step 2: RuPhos-Mediated Buchwald-Hartwig Amination

Objective: Selectively couple morpholine to the aryl iodide moiety.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 equiv, 5 mmol), Morpholine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Degassing (Critical): Add anhydrous 1,4-Dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; oxygen will kill the catalytic cycle [3].

  • Reaction: Seal the flask and heat at 100 °C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The starting material exhibits a distinct isotopic pattern due to the Iodine atom. Success is confirmed by the complete disappearance of the iodinated mass and the appearance of the desired product mass ( [M+H]+ ).

  • Workup: Cool to RT, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Step 3: Acidic Deprotection

Objective: Reveal the primary amine to yield the final functionalized building block.

  • Reaction: Dissolve the purified aminated intermediate (1.0 equiv) in a minimal amount of DCM. Add 4M HCl in 1,4-Dioxane (10.0 equiv).

  • Stirring: Stir at RT for 2–3 hours. As the Boc group is cleaved and isobutylene gas evolves, the product will begin to precipitate out of the solution as a hydrochloride salt.

  • Self-Validation (IPC): The physical precipitation of the product is a strong visual indicator of reaction progress. TLC (UV active) will show the consumption of the higher-Rf Boc-protected starting material.

  • Isolation: Filter the resulting suspension, wash the filter cake with cold diethyl ether to remove any non-polar impurities, and dry under high vacuum. The product is obtained as an analytically pure hydrochloride salt.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. URL: [Link]

Method

Application Note: Derivatization Strategies for the Primary Amine in (3-Fluoro-5-iodophenyl)methanamine Hydrochloride

Introduction & Physicochemical Context (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2)[1] is a highly versatile building block in medicinal chemistry and drug development. The molecule presents three...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2)[1] is a highly versatile building block in medicinal chemistry and drug development. The molecule presents three orthogonal vectors for functionalization: an iodine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), a fluorine atom that modulates lipophilicity and metabolic stability, and a primary benzylic amine that serves as a nucleophilic handle for library generation.

Because the amine is supplied as a hydrochloride salt, it is fully protonated and non-nucleophilic in its resting state. Furthermore, the inductive electron-withdrawing effects of the meta-fluoro and meta-iodo substituents slightly attenuate the basicity and nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine. Therefore, derivatization requires precise stoichiometric control of tertiary bases to liberate the free amine in situ, alongside the use of highly efficient coupling or reducing agents to drive reactions to completion.

This application note details two self-validating, high-yielding protocols for the derivatization of this primary amine: Amide Bond Formation via HATU coupling and Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB).

Amidation via HATU Coupling

Mechanistic Causality & Reagent Selection

For the acylation of slightly deactivated or sterically hindered amines, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are superior to traditional carbodiimides (e.g., EDC/DCC)[2]. HATU rapidly converts carboxylic acids into highly reactive 7-azabenzotriazole (OAt) active esters.

Critical Insight: A common failure point in uronium-mediated couplings is the premature addition of the primary amine. If the amine is introduced before the carboxylic acid is fully activated, it can react directly with HATU to form a dead-end tetramethylguanidinium byproduct[3]. Therefore, a strict pre-activation step is mandatory.

Step-by-Step Protocol
  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base is required to both catalyze the OAt-ester formation and neutralize the hydrochloride salt of the incoming amine. Stir at room temperature for 15–30 minutes[2].

  • Amine Addition: Add (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Monitor the consumption of the OAt-ester and amine via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

HATU_Coupling Step1 Carboxylic Acid + HATU in Anhydrous DMF/DCM Step2 Add DIPEA (3.0 eq) Stir 15-30 min Step1->Step2 Step3 Active OAt-Ester Intermediate Step2->Step3 Pre-activation Phase Step4 Add (3-Fluoro-5-iodophenyl) methanamine HCl Step3->Step4 Step5 Target Amide Formation Step4->Step5 Nucleophilic Attack

Workflow for HATU-mediated amidation emphasizing the critical pre-activation phase.

Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Mechanistic Causality & Reagent Selection

Reductive amination requires the condensation of the primary amine with an aldehyde or ketone to form an imine (or iminium ion), followed by in situ hydride reduction. Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice because its electron-withdrawing acetate groups render it a mild reducing agent. Unlike NaBH₄, STAB will not prematurely reduce the starting carbonyl compound, and unlike NaBH₃CN, it does not generate highly toxic cyanide byproducts[4],[5].

Critical Insight: The formation of the iminium intermediate is highly pH-dependent. Because the starting material is a hydrochloride salt, adding 1.0 equivalent of DIPEA is necessary to liberate the free base. However, to drive imine condensation, the system must be re-acidified to a mildly acidic pH (4–6) using Glacial Acetic Acid (AcOH)[5].

Step-by-Step Protocol
  • Free-Basing & Condensation: Suspend (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq) and the target aldehyde/ketone (1.0–1.1 eq) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.2 M).

  • pH Adjustment: Add DIPEA (1.0 eq) to liberate the free amine. Immediately follow with Glacial Acetic Acid (1.0–2.0 eq) to catalyze imine formation[4]. Stir at room temperature for 30–60 minutes.

  • Reduction: Add STAB (1.5–2.0 eq) portion-wise to control any mild exotherm.

  • Reaction Monitoring: Stir the suspension at room temperature for 2 to 18 hours. The reaction progress should be monitored by LC-MS or TLC.

  • Workup: Quench the reaction carefully by the slow addition of saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Reductive_Amination Amine (3-Fluoro-5-iodophenyl) methanamine HCl Base DIPEA (1.0 eq) Liberate Free Base Amine->Base Carbonyl Aldehyde / Ketone + AcOH (pH 4-6) Base->Carbonyl Iminium Iminium Ion Intermediate Carbonyl->Iminium Acid-Catalyzed Condensation Reduction Add STAB Selective Reduction Iminium->Reduction Product Secondary / Tertiary Amine Product Reduction->Product Hydride Transfer

Workflow for STAB-mediated reductive amination detailing pH modulation and reduction.

Quantitative Data & Parameter Summary

The following table summarizes the critical stoichiometric and environmental parameters required to successfully execute both derivatization pathways on (3-Fluoro-5-iodophenyl)methanamine hydrochloride.

ParameterHATU AmidationSTAB Reductive Amination
Reaction Type Acylation (Amide Bond Formation)Alkylation (Secondary/Tertiary Amine)
Primary Reagent HATU (1.2 - 1.5 eq)NaBH(OAc)₃ (1.5 - 2.0 eq)
Base Requirement DIPEA (3.0 eq) - Crucial for HCl neutralization & activationDIPEA (1.0 eq) - Strictly for HCl neutralization
Acid Catalyst NoneGlacial Acetic Acid (1.0 - 2.0 eq)
Preferred Solvents Anhydrous DMF, DCM, or NMP1,2-Dichloroethane (DCE) or THF
Key Intermediate 7-Azabenzotriazole (OAt) Active EsterImine / Iminium Ion
Temperature Room Temperature (0 °C for highly reactive acyl chlorides)Room Temperature
Typical Reaction Time 2 - 12 hours2 - 18 hours

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996.[Link]

  • "HATU/PyBOP coupling procedure question." r/Chempros - Reddit, 2023.[Link]

Sources

Application

Application Note: Reductive Amination of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Strategic Rationale & Scaffold Significance In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Rationale & Scaffold Significance

In modern drug discovery, the benzylamine motif is a ubiquitous pharmacophore. The specific building block (3-Fluoro-5-iodophenyl)methanamine hydrochloride offers a highly versatile scaffold for late-stage functionalization.

  • The Fluorine Atom: Strategically positioned to lower the pKa of the benzylic amine, modulate lipophilicity (logP), and block metabolic oxidation sites on the phenyl ring.

  • The Iodine Atom: Serves as an orthogonal, highly reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

Transforming this primary amine into a secondary or tertiary amine via reductive amination with aldehydes or ketones is a critical pathway. This guide establishes a self-validating, high-yielding methodology for this transformation, prioritizing chemoselectivity and operational safety.

Mechanistic Causality & Reaction Dynamics

Reductive amination is a cascade reaction governed by precise thermodynamic and kinetic controls. Because the starting material is supplied as a hydrochloride salt to prevent oxidative degradation and dimerization, the reaction requires in situ neutralization.

  • Free-Basing: The addition of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) liberates the nucleophilic free amine.

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon, forming a transient carbinolamine.

  • Dehydration: The carbinolamine dehydrates to form an electrophilic iminium ion.

  • Hydride Transfer: A mild reducing agent selectively reduces the iminium ion over the unreacted carbonyl compound.

According to the foundational methodology established by [1], Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the optimal hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, rendering it unreactive toward most aldehydes and ketones, yet sufficiently reactive to reduce the highly electrophilic iminium intermediate.

Mechanism A (3-Fluoro-5-iodophenyl) methanamine HCl B Free Amine A->B DIPEA (- HCl) C Carbinolamine Intermediate B->C + Carbonyl (Aldehyde/Ketone) D Iminium Ion (Activated) C->D - H2O (Acidic/Neutral) E Secondary Amine Product D->E NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of (3-Fluoro-5-iodophenyl)methanamine reductive amination.

Reagent Selection Matrix

Selecting the correct reducing agent is paramount to preventing over-reduction (yielding primary alcohols) or generating toxic byproducts.

Reducing AgentChemoselectivityToxicity ProfileOptimal pHBest Application
NaBH(OAc)₃ High (Prefers iminium over carbonyl)Low (No cyanide byproducts)5.0 - 7.0Direct amination (Aldehydes & unhindered ketones)
NaBH₃CN ModerateHigh (Generates HCN gas at low pH)4.0 - 6.0Acidic conditions, acid-sensitive substrates
NaBH₄ Low (Reduces carbonyls rapidly)Low> 7.0Indirect amination (Pre-formed imines)

Data synthesized from standard reductive amination protocols [2].

Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes and Unhindered Ketones)

This protocol utilizes a "direct" approach where all reagents are combined in a single reaction vessel. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant supports the solubility of NaBH(OAc)₃ while accelerating reaction rates compared to Tetrahydrofuran (THF).

Workflow S1 1. Amine HCl + Solvent (DCE or DCM) S2 2. Add DIPEA (1.2 eq) Stir 15 min S1->S2 S3 3. Add Carbonyl (1.0 eq) Stir 30-60 min S2->S3 S4 4. Add NaBH(OAc)3 (1.5 eq) Stir 2-12 h at RT S3->S4 S5 5. Quench (Sat. NaHCO3) & Extract (DCM) S4->S5 S6 6. Dry, Concentrate & Purify (Column) S5->S6

Standard operational workflow for direct reductive amination.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv, e.g., 1.0 mmol, 287.5 mg).

  • Solvation & Free-Basing: Suspend the salt in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL). Add DIPEA (1.2 equiv, 1.2 mmol, 209 µL) dropwise. Causality: Stir for 15 minutes to ensure complete dissolution and deprotonation of the amine salt.

  • Imine Pre-formation: Add the desired aldehyde (1.0 equiv). Stir the mixture at room temperature for 30–60 minutes. Causality: Allowing the carbinolamine/imine equilibrium to establish before adding the reductant minimizes the risk of direct aldehyde reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, 318 mg) portion-wise over 5 minutes. Causality: Portion-wise addition controls the mild exotherm and mitigates rapid hydrogen gas evolution if trace moisture is present.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC or LC-MS (typically complete within 2–4 hours for aldehydes).

  • Quench & Workup: Dilute the reaction with Dichloromethane (DCM, 10 mL) and quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes residual hydride and acetic acid byproducts, ensuring the secondary amine product remains deprotonated and partitions into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 10-40% EtOAc containing 1% Triethylamine to prevent streaking).

Protocol B: Indirect Reductive Amination (For Sterically Hindered Ketones)

Ketones are inherently less electrophilic than aldehydes. For hindered ketones, the direct method often stalls. An "indirect" approach—forcing imine formation using a Lewis acid/dehydrating agent prior to reduction—is required.

Step-by-Step Methodology:

  • Imine Formation: Combine (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv), the hindered ketone (1.0 equiv), and Triethylamine (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Titanium(IV) isopropoxide (Ti(OPr)₄) (2.0 equiv). Stir at 60 °C for 12 hours. Causality: Ti(OPr)₄ acts as a dual-purpose reagent—a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

  • Reduction: Cool the reaction to 0 °C. Dilute with absolute ethanol (equal volume to THF) and add NaBH₄ (1.5 equiv) portion-wise. Stir for 2 hours at room temperature.

  • Quench: Quench carefully with water (2 mL per mmol). Causality: Water hydrolyzes the titanium complex, forming a dense, insoluble TiO₂ precipitate.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Workup: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Analytical Self-Validation System

To ensure scientific integrity, the protocol must be self-validating. Use the following analytical markers to confirm the success of the reaction:

  • LC-MS Tracking: The starting amine has an exact mass of 250.96 Da. Upon reaction, look for the [M+H]+ peak of the product. The presence of the iodine atom will result in a distinct mass defect, and the isotopic pattern will lack the M+2 peak typical of bromine or chlorine, confirming the structural integrity of the iodo-arene handle.

  • TLC Analysis: The starting primary amine will stain intensely with Ninhydrin (yielding a deep purple/pink spot). The resulting secondary amine will typically stain a different color (often yellow or faint brown) or require a different stain (e.g., Dragendorff's reagent or UV 254 nm visualization).

  • ¹H NMR Spectroscopy:

    • Disappearance: If using an aldehyde, the characteristic aldehydic proton signal ( δ 9.5–10.5 ppm) must completely disappear.

    • Shift: The benzylic CH2​ protons of the starting (3-Fluoro-5-iodophenyl)methanamine ( δ ~3.8 ppm in the free base) will exhibit a distinct chemical shift (typically downfield to δ 3.9–4.2 ppm) upon functionalization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Method

Strategic Amine Protection and Late-Stage Functionalization of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Context (3-Fluoro-5-iodophenyl)methanamine hydrochloride is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Context

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is a highly versatile bifunctional building block in medicinal chemistry and drug discovery. Its structural architecture presents three distinct chemical features that must be orthogonally managed during synthesis:

  • The Primary Amine: A strong nucleophile and Lewis base. If left unprotected, it can poison palladium catalysts by irreversible coordination or undergo competitive N-arylation (Buchwald-Hartwig amination) during downstream cross-coupling[1].

  • The Iodo Group: A highly reactive electrophilic handle. The C–I bond undergoes rapid oxidative addition with Pd(0) species, making it an ideal candidate for Suzuki, Sonogashira, and Negishi cross-couplings[2].

  • The Fluoro Group: An electron-withdrawing substituent that lowers the pKa of the benzylic amine and reduces the electron density of the aryl ring, subtly accelerating the rate of Pd-catalyzed oxidative addition.

To successfully leverage the iodo-aryl handle for C–C bond formation, the primary amine must be transiently masked. This guide establishes a self-validating, field-proven workflow for the protection, functionalization, and deprotection of this critical building block.

Strategic Selection of Protecting Groups

The choice of protecting group (PG) is dictated by the downstream reaction conditions. Because cross-coupling reactions (e.g., Suzuki-Miyaura) typically employ basic conditions (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures, the chosen PG must be base-stable. Furthermore, the deprotection strategy must not interfere with the newly formed functional groups.

Crucial Insight: The Carboxybenzyl (Cbz) group is strictly contraindicated if the iodo group is to be preserved for later steps, as the standard Cbz deprotection condition (H₂ / Pd-C) will competitively hydrodehalogenate the C–I and C–F bonds.

Quantitative Comparison of Protecting Group Strategies
Protecting GroupReagentBase Stability (Cross-Coupling)Acid StabilityDeprotection ConditionsSuitability for this Workflow
Boc (tert-Butyloxycarbonyl)Boc₂OExcellent Poor4M HCl/Dioxane or TFAOptimal ; robust to Pd/base, easy to remove[3].
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl / Fmoc-OSuPoor (Cleaved by K₂CO₃/Amines)Excellent20% Piperidine in DMFPoor ; incompatible with basic cross-coupling.
Cbz (Carboxybenzyl)Cbz-ClGoodGoodH₂ / Pd-CContraindicated ; causes C–I hydrodehalogenation.
TFA (Trifluoroacetyl)TFAAModerateExcellentK₂CO₃ / MeOH or NaOHModerate ; useful for remote directing effects[4].

Given the parameters, Boc protection is the gold standard for this substrate. It provides a sterically bulky shield that prevents catalyst poisoning and is completely orthogonal to the basic conditions of Pd-catalyzed cross-couplings[2].

Mechanistic Causality & Experimental Workflow

The workflow relies on a three-stage sequence: Base-mediated protection, transition-metal catalyzed cross-coupling, and acidic deprotection. Because the starting material is supplied as a hydrochloride salt , the stoichiometry of the base during the protection step is critical. Exactly 1.0 equivalent of base (e.g., Triethylamine, TEA) is consumed merely to liberate the free base; therefore, a minimum of 2.2–2.5 equivalents must be used to drive the nucleophilic attack on Di-tert-butyl dicarbonate (Boc₂O)[5].

Workflow N1 (3-Fluoro-5-iodophenyl)methanamine HCl [Starting Material] N2 Free Base Generation (TEA, DCM) N1->N2 Neutralization of HCl N3 Boc Protection (Boc2O, 0°C to RT) N2->N3 Nucleophilic attack on Boc2O N4 N-Boc Intermediate [Stable for Storage] N3->N4 -CO2, -tBuOH N5 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) N4->N5 Orthogonal to C-I bond N6 Coupled N-Boc Product [Purified via Column] N5->N6 C-C Bond Formation N7 Acidic Deprotection (4M HCl in Dioxane) N6->N7 Cleavage of t-butyl group N8 Functionalized Amine HCl [Final Product] N7->N8 -CO2, -Isobutylene

Fig 1: Orthogonal protection, cross-coupling, and deprotection workflow for the iodo-benzylamine.

Step-by-Step Experimental Protocols

Protocol A: N-Boc Protection of (3-Fluoro-5-iodophenyl)methanamine HCl

Mechanistic Rationale: The reaction is initiated at 0 °C to control the exothermic release of CO₂ and to suppress the formation of the di-Boc protected byproduct, which can occur if the local concentration of Boc₂O is too high relative to the free amine[5].

Reagents:

  • (3-Fluoro-5-iodophenyl)methanamine HCl: 1.0 equiv (10 mmol, 2.87 g)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 equiv (11 mmol, 2.40 g)

  • Triethylamine (TEA): 2.5 equiv (25 mmol, 3.48 mL)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Procedure:

  • Suspend the amine hydrochloride salt in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add TEA dropwise over 5 minutes. The suspension will gradually clear as the free base is liberated.

  • Dissolve Boc₂O in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material will stain intensely with Ninhydrin (purple/pink), while the product will be Ninhydrin-negative but UV-active.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by brine (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: Pd(dppf)Cl₂ is selected as the precatalyst because its large bite angle facilitates reductive elimination, making it highly efficient for sterically hindered or electronically modified aryl iodides. Water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate complex necessary for transmetalation.

Reagents:

  • N-Boc protected intermediate: 1.0 equiv (5 mmol)

  • Arylboronic Acid (Ar-B(OH)₂): 1.2 equiv (6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%)

  • Potassium Carbonate (K₂CO₃): 2.0 equiv (10 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v): 0.1 M (50 mL)

Procedure:

  • Charge a Schlenk flask with the N-Boc intermediate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add the Dioxane/H₂O solvent mixture.

  • Degas the mixture by sparging with argon or nitrogen for 10 minutes. (Critical step: Oxygen will rapidly oxidize the Pd(0) active species, killing the catalytic cycle).

  • Heat the mixture to 80 °C and stir for 6–8 hours.

  • Self-Validation (NMR): Upon workup, the ¹³C NMR should show the disappearance of the highly shielded C–I carbon signal (typically around 90-95 ppm) and the appearance of new aromatic signals.

  • Cool to RT, dilute with EtOAc (50 mL), and wash with water and brine. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Protocol C: Acidic Deprotection to the Functionalized Amine HCl

Mechanistic Rationale: Using anhydrous 4M HCl in dioxane is vastly superior to aqueous TFA for this step. It avoids a basic aqueous workup, directly precipitating the product as a stable, easily isolable hydrochloride salt, which prevents oxidative degradation of the newly formed free amine.

Procedure:

  • Dissolve the purified coupled N-Boc product (2 mmol) in anhydrous 1,4-Dioxane (5 mL).

  • Add 4M HCl in Dioxane (10 equivalents, 5 mL) dropwise at RT.

  • Stir at RT for 2 hours. The evolution of isobutylene gas and CO₂ will be observed.

  • As the reaction progresses, the functionalized amine hydrochloride salt will typically precipitate out of the dioxane solution.

  • Isolation: Add diethyl ether (15 mL) to force complete precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

References

  • Kokatla, H. P., et al. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." NIH Public Access. Available at:[Link]

  • Brittain, W. D. G., & Cobb, S. L. (2018). "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry, 16(1), 10-20. Available at: [Link]

  • Davis, H. J., et al. (2020). "Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions." The Journal of Organic Chemistry. Available at: [Link]

  • Devarapalli, R. K., & Satyanarayana, G. (2015). "Domino Oxidative [Pd]-Catalysis: One-Pot Synthesis of Fluorenones Starting from Simple Benzylamines and Iodo Arenes." Organic Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Fluoro-5-iodoanilines

Welcome to the Technical Support Center for optimizing Suzuki coupling reactions involving 3-fluoro-5-iodoanilines. This guide is designed for researchers, scientists, and professionals in drug development who are lookin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing Suzuki coupling reactions involving 3-fluoro-5-iodoanilines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize biaryl compounds using this specific and often challenging substrate. Here, we will delve into the nuances of this reaction, providing not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki coupling of 3-fluoro-5-iodoaniline.

Q1: What are the main challenges when performing a Suzuki coupling with 3-fluoro-5-iodoaniline?

The primary challenges with this substrate arise from its electronic and structural features:

  • Electron-Deficient Ring: The presence of a fluorine atom, an electron-withdrawing group, deactivates the aromatic ring. This can make the initial oxidative addition step of the palladium catalyst into the carbon-iodine bond more difficult compared to electron-rich aryl iodides.[1]

  • Coordinating Amino Group: The aniline moiety (-NH2) can coordinate to the palladium catalyst. This can potentially inhibit catalytic activity by occupying coordination sites on the metal center that are necessary for the catalytic cycle to proceed.

  • Steric Hindrance: While the 3,5-substitution pattern is not severely sterically hindered, the choice of a bulky boronic acid or a bulky phosphine ligand needs to be carefully considered to avoid unproductive steric interactions.

Q2: Which palladium catalyst and ligand system is a good starting point for this reaction?

For electron-deficient aryl halides, catalyst systems employing bulky and electron-rich phosphine ligands are generally preferred.[2] These ligands help to stabilize the active Pd(0) species and promote the oxidative addition step. A good starting point would be:

  • Palladium Source: Pd(OAc)2 or a pre-formed catalyst like Pd(PPh3)4.

  • Ligand: A Buchwald-type ligand such as SPhos or XPhos. These ligands are known to be effective for challenging Suzuki couplings.[2]

A preliminary screen of different catalyst/ligand combinations is always recommended to find the optimal system for your specific boronic acid partner.

Q3: What is the role of the base in this reaction, and which one should I choose?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[3] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

For challenging couplings, inorganic bases are often more effective. Good choices to screen include:

  • Potassium Phosphate (K3PO4): A strong base that is often effective in difficult couplings.

  • Cesium Carbonate (Cs2CO3): Another strong base that can enhance reaction rates.

  • Potassium Carbonate (K2CO3): A milder base that can be effective and is often used in aqueous solvent mixtures.[4]

The choice of base is often linked to the solvent system used.

Q4: What solvent system is recommended for the Suzuki coupling of 3-fluoro-5-iodoaniline?

A variety of solvents can be used for Suzuki couplings, and the optimal choice depends on the specific reactants and base.[5] Common solvent systems include:

  • Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is very common. The water helps to dissolve the inorganic base.

  • Anhydrous Polar Aprotic Solvents: Solvents like DMF or DMAc can also be used, particularly with organic bases.

A good starting point is a 4:1 or 5:1 mixture of 1,4-dioxane and water.

II. Troubleshooting Common Issues

This section provides a systematic guide to resolving common problems encountered during the Suzuki coupling of 3-fluoro-5-iodoaniline.

Issue 1: Low or No Conversion of Starting Material

If you observe a low yield or no formation of the desired product, consider the following troubleshooting steps in a logical sequence.

low_conversion start Low/No Conversion reagent_check Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->reagent_check Step 1 catalyst_activity Assess Catalyst Activity reagent_check->catalyst_activity Reagents OK conditions_optimization Optimize Reaction Conditions catalyst_activity->conditions_optimization Catalyst OK success Improved Yield conditions_optimization->success

Caption: A systematic workflow for troubleshooting low conversion in Suzuki couplings.

Step 1: Verify Reagent Integrity

  • 3-Fluoro-5-iodoaniline: Ensure it is pure and free from any acidic impurities that could quench the base.

  • Boronic Acid/Ester: Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen) upon storage, especially in the presence of moisture.[1] It is advisable to use fresh or properly stored boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester) if protodeboronation is suspected.

  • Palladium Catalyst: Palladium(0) catalysts can be sensitive to air and may oxidize over time, leading to reduced activity. If using a Pd(II) source like Pd(OAc)2, ensure it is of high quality.

  • Base: Ensure the base is anhydrous if using an anhydrous solvent system.

  • Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Step 2: Assess Catalyst Activity

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[6] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.

  • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.[7]

  • Ligand Choice: The initial ligand may not be optimal. Screen a panel of ligands with varying steric bulk and electronic properties. For this electron-deficient substrate, more electron-rich and bulky phosphine ligands are often beneficial.

Step 3: Optimize Reaction Conditions

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, gradually increase it (e.g., from 80 °C to 100 °C).

  • Base Strength and Stoichiometry: An inappropriate base can lead to low conversion. If a weaker base like K2CO3 is not effective, try a stronger base such as K3PO4 or Cs2CO3. Ensure at least 2-3 equivalents of the base are used.

  • Solvent System: The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base. If an aqueous system is not working, consider switching to an anhydrous polar aprotic solvent like DMF.

Issue 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the yield of the desired product. Here are some common byproducts and strategies to mitigate their formation.

Byproduct Formation Mechanism Mitigation Strategies
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[1]- Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction. - Use a Pd(0) source or an efficient pre-catalyst system.
Protodeboronation The boronic acid reacts with a proton source (e.g., water) to be replaced by a hydrogen atom.[1]- Use anhydrous conditions where possible. - Switch to more stable boronate esters (e.g., pinacol esters). - Use a non-aqueous solvent system.
Dehalogenation of Aryl Iodide The starting 3-fluoro-5-iodoaniline is reduced to 3-fluoroaniline. This can occur if there are sources of hydride in the reaction mixture.[1]- Ensure solvents are pure. - The choice of base and ligand can influence this side reaction; screening may be necessary.

III. Detailed Experimental Protocols

This section provides a model experimental protocol for the Suzuki coupling of 3-fluoro-5-iodoaniline with a generic arylboronic acid. This should be considered a starting point, and optimization of the parameters outlined below is encouraged.

Model Protocol: Suzuki Coupling of 3-Fluoro-5-iodoaniline

Materials:

  • 3-Fluoro-5-iodoaniline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup and Execution Workflow:

reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: - 3-Fluoro-5-iodoaniline - Arylboronic acid - K3PO4 - Pd(OAc)2 & SPhos inert 2. Establish Inert Atmosphere: Evacuate and backfill with N2/Ar (3x) reagents->inert solvents 3. Add Degassed Solvents: - 1,4-Dioxane - Water inert->solvents heating 4. Heat to 80-100 °C with vigorous stirring solvents->heating monitoring 5. Monitor Progress: TLC or LC-MS heating->monitoring cool 6. Cool to Room Temperature monitoring->cool extract 7. Dilute with Ethyl Acetate Wash with water and brine cool->extract dry 8. Dry Organic Layer (e.g., Na2SO4), filter, and concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-fluoro-5-iodoaniline (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio and a final concentration of the aryl iodide of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

IV. Understanding the Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L2) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product aryl_iodide 3-Fluoro-5-iodoaniline (Ar-I) aryl_iodide->oxidative_addition boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps of the Catalytic Cycle: [5][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-fluoro-5-iodoaniline to form a Pd(II) complex. This is often the rate-determining step, especially for electron-deficient aryl halides.

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the iodide. The base is crucial for this step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

By understanding which step is likely to be problematic (e.g., a slow oxidative addition for an electron-deficient substrate), you can make more informed decisions about how to adjust your reaction conditions.

V. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Retrieved from [Link]

  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • University of Wollongong. (n.d.). Enhanced support effects in single-atom copper-incorporated carbon nitride for photocatalytic suzuki cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with (3-Fluoro-5-iodophenyl)methanamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for cross-coupling reactions involving (3-Fluoro-5-iodophenyl)methanamine. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving (3-Fluoro-5-iodophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success with this versatile but challenging substrate.

The structure of (3-Fluoro-5-iodophenyl)methanamine presents a unique set of challenges and opportunities. The aryl iodide provides a highly reactive site for oxidative addition, while the primary amine can potentially coordinate to and inhibit the metal catalyst. The fluorine substituent further modulates the electronic properties of the aromatic ring. This guide will help you navigate these factors to achieve high-yielding, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your experimental design.

Q1: What are the primary challenges when using (3-Fluoro-5-iodophenyl)methanamine in cross-coupling reactions?

The primary challenge stems from the free primary amine (-CH₂NH₂). This group can act as a ligand, coordinating to the palladium center and potentially deactivating the catalyst or leading to undesired side reactions.[1][2] A secondary challenge is the electron-withdrawing nature of the fluorine atom, which can influence the rate of oxidative addition, though this is generally less problematic for a highly reactive C-I bond.[3]

Q2: Is it necessary to protect the primary amine group before the reaction?

In many cases, modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, make protection unnecessary.[4][5] These ligands sterically shield the metal center and promote rapid reductive elimination, often outcompeting catalyst inhibition by the amine. However, if you consistently experience low yields or catalyst decomposition, N-protection (e.g., as a Boc-carbamate or tosylamide) is a valid troubleshooting strategy.

Q3: Which cross-coupling reaction is the best starting point for C-C bond formation with this substrate?

The Suzuki-Miyaura coupling is arguably the most robust and versatile starting point. Its high functional group tolerance, use of generally stable and non-toxic boronic acid/ester reagents, and compatibility with a wide range of conditions make it ideal.[6]

Q4: What are the key considerations for ensuring a successful reaction?

Three factors are paramount:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions should be set up under an inert atmosphere (nitrogen or argon) using properly degassed solvents.[7][8]

  • Reagent Purity: Ensure solvents are anhydrous (unless the protocol specifies aqueous conditions) and that all reagents, including the base and coupling partner, are of high purity. Impurities can poison the catalyst.[8]

  • Ligand Selection: The choice of ligand is critical. It modulates the catalyst's stability and reactivity, and the right ligand is essential to overcome potential inhibition by the amine substrate.[4][6]

Section 2: Catalyst System Selection Guide

The optimal catalyst system depends on the desired bond formation. The following workflow and table provide a starting point for your experimental design.

Catalyst Selection Workflow start Define Target Bond cc_bond C(sp²) - C(sp²) or C(sp²) - C(sp³) (e.g., with Aryl or Alkyl Boronic Acid) start->cc_bond C-C cn_bond C(sp²) - N (e.g., with another Amine) start->cn_bond C-N c_alkyne_bond C(sp²) - C(sp) (e.g., with a Terminal Alkyne) start->c_alkyne_bond C-Alkyne c_alkene_bond C(sp²) - C(alkene) (e.g., with an Alkene) start->c_alkene_bond C-Alkene suzuki Suzuki-Miyaura Coupling cc_bond->suzuki buchwald Buchwald-Hartwig Amination cn_bond->buchwald sonogashira Sonogashira Coupling c_alkyne_bond->sonogashira heck Heck Coupling c_alkene_bond->heck suzuki_cat Catalyst System: • Pd Precursor: Pd(OAc)₂, Pd₂(dba)₃ • Ligand: SPhos, XPhos, RuPhos • Base: K₃PO₄, Cs₂CO₃ suzuki->suzuki_cat buchwald_cat Catalyst System: • Pd Precursor: Pd₂(dba)₃ or Precatalyst • Ligand: BrettPhos, RuPhos • Base: NaOt-Bu, LHMDS buchwald->buchwald_cat sonogashira_cat Catalyst System: • Pd Precursor: PdCl₂(PPh₃)₂ • Co-catalyst: CuI (optional) • Base: Et₃N, i-Pr₂NH sonogashira->sonogashira_cat heck_cat Catalyst System: • Pd Precursor: Pd(OAc)₂ • Ligand: PPh₃, P(o-tol)₃ • Base: Et₃N, K₂CO₃ heck->heck_cat

Caption: Catalyst system selection workflow for (3-Fluoro-5-iodophenyl)methanamine.

Recommended Starting Conditions for Common Cross-Coupling Reactions

The following table summarizes recommended starting points. Optimization will likely be necessary for your specific coupling partner.

Reaction TypePalladium PrecursorRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O
Buchwald-Hartwig Pd₂(dba)₃, G3/G4 PrecatalystsBrettPhos, RuPhos[4][5][9]NaOt-Bu, KOt-Bu, LHMDSToluene, Dioxane, THF
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (often part of precursor)Et₃N, i-Pr₂NHTHF, DMF
Heck Pd(OAc)₂PPh₃, P(o-tol)₃, Herrmann's catalystEt₃N, NaOAc, K₂CO₃DMF, Acetonitrile

Section 3: Troubleshooting Guides

Even with optimized conditions, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

General Troubleshooting Decision Tree

Troubleshooting Decision Tree start Problem: Low or No Product Yield check_catalyst Is the catalyst system active? Check for Pd black formation. start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Time, Concentration) start->check_conditions check_reagents Are all reagents pure and dry? (Substrate, Partner, Base, Solvent) start->check_reagents check_atmosphere Is the inert atmosphere rigorous? start->check_atmosphere catalyst_yes No (Significant Pd Black) check_catalyst->catalyst_yes Decomposition catalyst_no Yes (Solution is Homogeneous) check_catalyst->catalyst_no Stable solution_temp Solution: 1. Increase reaction temperature incrementally. 2. Increase reaction time. 3. Increase concentration. check_conditions->solution_temp solution_reagents Solution: 1. Re-purify starting materials. 2. Use freshly dried/degassed solvents. 3. Use a fresh bottle of base. check_reagents->solution_reagents solution_atmosphere Solution: 1. Degas solvent for a longer period. 2. Ensure a positive pressure of inert gas. 3. Use a glovebox for setup. check_atmosphere->solution_atmosphere solution_ligand Solution: 1. Increase ligand:Pd ratio. 2. Switch to a more robust ligand (e.g., biarylphosphine). 3. Use a pre-formed precatalyst. catalyst_yes->solution_ligand

Caption: Troubleshooting decision tree for low or no product yield.

Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
  • Problem: Significant dehalogenation (replacement of Iodine with Hydrogen).

    • Potential Cause: The presence of a hydride source. This can sometimes be amine bases or alcohol solvents.[7][10]

    • Solution: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent like toluene or dioxane. Ensure the boronic acid is not degrading.[7][11]

  • Problem: Protodeboronation of the boronic acid coupling partner.

    • Potential Cause: Excess water or base strength can cause the boronic acid to be replaced by hydrogen before it couples.[7]

    • Solution: Use anhydrous conditions with a base like K₃PO₄, which requires minimal water to be effective. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[7]

Buchwald-Hartwig Amination
  • Problem: Reaction fails to initiate or stalls.

    • Potential Cause: Catalyst poisoning by the primary amine of the substrate or the amine coupling partner. The catalyst may form a stable, unreactive complex with the amine.

    • Solution: Switch to a more sterically hindered, electron-rich biarylphosphine ligand like BrettPhos or RuPhos.[4][5] These ligands promote faster reductive elimination, which is often the rate-limiting step and helps prevent catalyst deactivation.[12] Using a strong, non-coordinating base like LHMDS can also be beneficial, especially for substrates with other protic groups.[1][5]

  • Problem: Low yield with electron-rich or sterically hindered amine partners.

    • Potential Cause: The oxidative addition or the C-N reductive elimination step is too slow.

    • Solution: Employ a specialized palladium precatalyst (e.g., a G3 or G4 precatalyst) which can provide a more active and stable catalytic species.[9] Increasing the temperature may also be necessary.

Sonogashira Coupling
  • Problem: Significant homocoupling of the terminal alkyne (Glaser coupling).

    • Potential Cause: This is a common side reaction, often promoted by the presence of oxygen and the copper(I) cocatalyst.[8]

    • Solution: Ensure the reaction is performed under strictly inert conditions. Reduce the amount of CuI or consider a "copper-free" protocol, which may require a more active palladium/ligand system.[8][13] Slow addition of the alkyne to the reaction mixture can also minimize its instantaneous concentration, favoring cross-coupling.[8]

  • Problem: Reaction is sluggish or does not go to completion.

    • Potential Cause: The amine base (e.g., Et₃N) may not be strong enough or may be acting as an inhibitor.

    • Solution: Switch to a bulkier amine base like diisopropylethylamine (DIPEA) or diisopropylamine.[14] Ensure the palladium catalyst and copper source are fresh and active.[8]

Section 4: Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki Example)

This protocol provides a framework for setting up a reaction under an inert atmosphere. Safety notice: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Vial Preparation: Place an oven-dried reaction vial containing a magnetic stir bar under vacuum and backfill with nitrogen or argon. Repeat this cycle three times.

  • Addition of Solids: To the vial, add (3-Fluoro-5-iodophenyl)methanamine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Atmosphere Purge: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Time in Denbighshire, GB. Google Search. Accessed March 14, 2026.
  • Cross-Coupling Reactions Guide. MilliporeSigma. Accessed March 14, 2026.
  • Guo, Y., & Shreeve, J. M. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Chemical Communications, (34), 3583–3585. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(3), 350-353. [Link]

  • Guo, Y., & Shreeve, J. M. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Chemical Communications, (34), 3583–3585. [Link]

  • Buchwald–Hartwig amination. Wikipedia. Accessed March 14, 2026. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57–68. [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. Accessed March 14, 2026.
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023). Journal of the American Chemical Society. [Link]

  • Landge, V. G., Maxwell, J. M., Chand-Thakuri, P., Kapoor, M., Diemler, E., & Young, M. C. (2020). CO2 As A Transient Directing Group for the Oxidative Heck Coupling of Free Allylamines With Aryl Iodides. ChemRxiv. [Link]

  • Maiti, D., Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]

  • Troubleshooting guide for Sonogashira coupling failures. Benchchem. Accessed March 14, 2026.
  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Accounts of Chemical Research, 47(9), 2768–2781. [Link]

  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem. Accessed March 14, 2026.
  • Vantourout, J. C., et al. (2022). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Accessed March 14, 2026. [Link]

  • Zhang, C. P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 169. [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3149–3159. [Link]

  • Zhang, C. P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]

  • Landge, V. G., et al. (2022). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Organic & Biomolecular Chemistry, 20(10), 2056-2060. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed March 14, 2026. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Accessed March 14, 2026. [Link]

  • Reichert, E. C. (2021). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed March 14, 2026. [Link]

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Accessed March 14, 2026. [Link]

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem. Accessed March 14, 2026.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1079–1085. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed March 14, 2026. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. [Link]

  • Heck Reaction. Organic Chemistry Portal. Accessed March 14, 2026. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Accessed March 14, 2026. [Link]

  • Struggling on suzuki couplings. Reddit. Accessed March 14, 2026. [Link]

  • Iron(II)-Catalyzed Heck-Type Coupling of Vinylarenes with Alkyl Iodides. (2019). Organic Letters. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Accessed March 14, 2026. [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. Accessed March 14, 2026. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2016). Catalysts. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository. Accessed March 14, 2026. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Accessed March 14, 2026. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed March 14, 2026. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts, 7(3), 79. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). Applied Organometallic Chemistry. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (2014). Journal of the American Chemical Society, 136(14), 5467–5477. [Link]

  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. (2020). ResearchGate. [Link]

Sources

Troubleshooting

Base selection for reactions involving (3-Fluoro-5-iodophenyl)methanamine hydrochloride

Compound: (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) Target Audience: Researchers, Scientists, and Drug Development Professionals Overview Welcome to the Application Scientist Support Portal. (3...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) Target Audience: Researchers, Scientists, and Drug Development Professionals

Overview

Welcome to the Application Scientist Support Portal. (3-Fluoro-5-iodophenyl)methanamine hydrochloride is a highly versatile, yet complex, trifunctional building block. It features a primary amine (protected as an HCl salt), an aryl iodide, and an aryl fluoride[1]. Because each of these functional groups has distinct reactivity profiles, base selection is the single most critical parameter for directing chemoselectivity, preventing polymerization, and ensuring high experimental yields.

Section 1: Amide Bond Formation (Targeting the Primary Amine)

Q: Why is my amide coupling stalling at 50% conversion, and why am I recovering unreacted amine salt? The Causality: When utilizing an amine hydrochloride salt, the amine is protonated and completely non-nucleophilic. A frequent error is using only 1.0 to 1.5 equivalents of a tertiary amine base (e.g., DIPEA or TEA) alongside coupling reagents like HATU. The first equivalent of base is entirely consumed just to neutralize the HCl byproduct and liberate the free amine. Furthermore, the coupling reagent requires a basic environment to form the active ester intermediate[2]. The Solution: You must use a minimum of 2.5 to 3.0 equivalents of DIPEA . This ensures the amine is fully freebased while maintaining enough basicity to drive the HATU/carboxylic acid activation cycle.

Q: Can I use inorganic bases like K₂CO₃ for amide coupling with this substrate? The Causality: While inorganic bases function well in biphasic Schotten-Baumann conditions (using acid chlorides), they possess poor solubility in standard amide coupling solvents (DMF, DMAc, DCM). For uronium-based coupling reagents (HATU, HBTU), highly soluble, sterically hindered organic bases like DIPEA or N-Methylmorpholine (NMM) are mandatory to maintain a homogeneous reaction and prevent epimerization of chiral acids[2].

Section 2: Palladium-Catalyzed Cross-Couplings (Targeting the Aryl Iodide)

Q: I am attempting a Suzuki-Miyaura coupling on the aryl iodide, but LC-MS shows a complex mixture of oligomers. What is happening? The Causality: You are likely observing unintended Buchwald-Hartwig auto-amination. Once the amine is freebased, it acts as a nucleophile and couples with the aryl iodide of another molecule. This pathway is heavily accelerated if you use strong alkoxide bases (e.g., NaOtBu or KOtBu). The Solution: To prevent amine over-arylation, utilize mild inorganic bases such as K₃PO₄ or Na₂CO₃. These bases are strong enough to activate the boronic acid for transmetalation but do not strongly deprotonate the primary amine, thereby suppressing the competing Buchwald-Hartwig pathway.

Q: Is the fluorine atom at risk during these cross-couplings? The Causality: Generally, an aryl fluoride is stable under standard cross-coupling conditions. However, if you employ strong bases (KOH, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (>100°C), the liberated primary amine can undergo an intra- or intermolecular Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atom. Keep temperatures below 80°C when working with free amines and fluorinated rings.

Data Presentation: Base Selection Matrix

Reaction TypeRecommended BaseEquivalentsPreferred SolventRationale / Causality
Amide Coupling DIPEA or NMM2.5 - 3.0 eqDMF or DCMNeutralizes HCl salt; maintains homogeneous organic phase; prevents epimerization[2].
Suzuki Coupling K₃PO₄ (aq)2.0 - 3.0 eqDioxane/H₂OMild enough to prevent auto-amination; activates boronic acid effectively.
Buchwald-Hartwig NaOtBu2.5 eqTolueneStrong base required to deprotonate the amine for Pd-catalyzed C-N bond formation.
Reductive Amination TEA1.0 - 1.1 eqDCE or MeOHExactly 1 eq used to liberate the free base without poisoning the reducing agent.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Amide Coupling (HATU/DIPEA)

This protocol is designed to self-validate through mass spectrometry tracking.

  • Preparation: In an oven-dried vial, suspend (3-Fluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Freebasing: Add DIPEA (3.0 eq) dropwise. Validation Check: The cloudy suspension should become a clear solution as the HCl salt is neutralized.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature (20-25°C).

  • Monitoring: After 1 hour, sample 5 µL into 1 mL of Acetonitrile. Analyze via LC-MS. Validation Check: Confirm the complete disappearance of the free base mass ( m/z 252.0 [M+H]⁺) and the appearance of the desired amide product mass.

  • Workup: Quench with saturated aqueous NaHCO₃ to remove excess acid and HATU byproducts. Extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling (Suppressing Auto-Amination)
  • Preparation: Combine the amine hydrochloride (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk tube.

  • Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) and a 2M aqueous solution of K₃PO₄ (3.0 eq total: 1 eq to neutralize HCl, 2 eq for coupling).

  • Reaction: Heat to 80°C under N₂ for 4-6 hours. Crucial: Do not exceed 80°C to prevent SNAr on the fluorine atom.

  • Monitoring: Track the consumption of the starting material ( m/z 252.0 [M+H]⁺).

Visualizations

BaseLogic Core (3-Fluoro-5-iodophenyl)methanamine HCl Amide Amide Coupling (Amine Reacts) Core->Amide HATU/Acid Suzuki Suzuki Coupling (Iodide Reacts) Core->Suzuki Pd/Boronic Acid Base1 Base: DIPEA (2.5-3.0 eq) Neutralizes HCl & drives coupling Amide->Base1 Base2 Base: K3PO4 (3.0 eq) Mild; prevents auto-amination Suzuki->Base2

Fig 1. Base selection logic dictating chemoselectivity for the trifunctional building block.

Protocol S1 1. Suspend Amine HCl in DMF S2 2. Add DIPEA (3.0 eq) Freebasing S1->S2 S3 3. Add Acid & HATU (1.1 eq) S2->S3 S4 4. Stir at RT LC-MS Check S3->S4

Fig 2. Step-by-step workflow for amide bond formation using DIPEA for in situ freebasing.

References

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: American Chemical Society (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: Managing Reaction Temperature for (3-Fluoro-5-iodophenyl)methanamine hydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with (3-Fluoro-5-iodophenyl)methanamine hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2).

This compound features three distinct reactive sites: a highly reactive C-I bond, an electron-withdrawing C-F bond, and a primary amine hydrochloride salt. Managing the reaction temperature is the single most critical variable in preventing side reactions, preserving catalyst life, and maximizing yields.

Part 1: Handling & Storage FAQs

Q: What are the baseline storage requirements for this compound? A: The compound must be stored strictly at 2–8 °C under an inert atmosphere (nitrogen or argon) in a dark place[1].

Q: Why is cold storage necessary if it is a stable hydrochloride salt? A: While the hydrochloride salt stabilizes the primary amine against rapid oxidation, the C-I bond is inherently susceptible to photolytic and thermal degradation over time. Elevated ambient temperatures can induce slow homolytic cleavage of the C-I bond or promote gradual moisture absorption (hygroscopicity), which complicates stoichiometric calculations in sensitive cross-coupling reactions.

Part 2: Free-Basing the Hydrochloride Salt

Before utilizing the compound in metal-catalyzed couplings, the hydrochloride salt must often be neutralized to yield the free amine. This step is notoriously problematic if temperature is ignored.

Q: Why does my reaction mixture turn dark and degrade when I add a base? A: Acid-base neutralization is a highly exothermic process. If a strong base (like NaOH) is added rapidly at room temperature, localized thermal spikes occur. These micro-environments of high heat can trigger premature polymerization or oxidative degradation of the newly formed free amine.

Q: How do I prevent this thermal degradation? A: You must decouple the neutralization kinetics from the thermal buildup by utilizing an ice-water bath and controlling the addition rate.

Protocol 1: Temperature-Controlled Free-Basing

This self-validating protocol ensures the internal temperature never breaches the degradation threshold.

  • Suspend: Add 1.0 equivalent of (3-Fluoro-5-iodophenyl)methanamine hydrochloride to dichloromethane (DCM) at a concentration of 10 mL/mmol in a round-bottom flask.

  • Cool: Submerge the flask in an ice-water bath. Insert an internal thermocouple probe. Wait until the internal temperature reads ≤ 2 °C .

  • Neutralize: Add an equal volume of 1M aqueous NaOH dropwise via an addition funnel over 15 minutes.

  • Monitor (Validation Step): Watch the thermocouple. The internal temperature must not exceed 5 °C during the addition. If it does, pause the addition until the temperature drops.

  • Extract: Stir vigorously for 30 minutes at 0 °C. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice with cold DCM.

  • Concentrate: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath at < 30 °C to prevent thermal degradation of the neat free amine.

FreeBasing Start Start: (3-Fluoro-5-iodophenyl) methanamine HCl Cool Cool to 0°C in Ice Bath (Solvent: DCM/Water) Start->Cool Base Dropwise Addition of Base (e.g., NaOH or Et3N) Cool->Base Monitor Monitor Internal Temp (Keep < 5°C) Base->Monitor Exothermic Extract Phase Separation & Extraction Monitor->Extract Temp Stabilized End Free Amine Ready for Protection/Reaction Extract->End

Workflow for temperature-controlled free-basing of the hydrochloride salt.

Part 3: Managing Temperature in Cross-Coupling Reactions

The iodine atom at the 5-position is the primary target for Palladium (Pd) or Nickel (Ni) catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or reductive Ar-Ar coupling). Because the C-I bond dissociation energy is relatively low, oxidative addition is facile.

Q: What is the optimal temperature for a Suzuki coupling with this substrate? A: The ideal temperature range is 40 °C to 60 °C . Literature demonstrates that Suzuki reactions can be reliably implemented with iodophenyl derivatives using Pd(OAc)₂ as a catalyst at 60 °C[2]. Heating beyond this is unnecessary and detrimental.

Q: I heated my reaction to 90 °C to "force" it to completion, but I lost my starting material and got no product. Why? A: Excessive heat drives two competing failure pathways:

  • Proto-deiodination: At high temperatures, the Pd(II) intermediate can undergo β-hydride elimination (often abstracting a hydride from aliphatic solvents or amine bases). This forms a Pd-H species that reductively eliminates, replacing your iodine atom with a hydrogen atom.

  • Catalyst Poisoning: Primary amines are strong σ-donors. At elevated temperatures (>80 °C), the entropic penalty of displacing a phosphine ligand is overcome, allowing the free amine of your substrate to irreversibly coordinate to the metal center, permanently deactivating the catalyst.

Quantitative Data: Temperature vs. Reaction Outcomes
Temperature RangeC-I Oxidative Addition KineticsExpected Cross-Coupling YieldDeiodination / Side ReactionsCatalyst State
0 – 25 °C Slow to Moderate< 20%Minimal (< 1%)Active
40 – 60 °C Rapid & Controlled85 – 95%< 5%Active
80 – 100 °C Excessively Rapid< 40%> 30%Poisoned / Deactivated
Protocol 2: Low-Temperature Suzuki-Miyaura Coupling

This protocol utilizes mild heating to exploit the reactive C-I bond while preserving the amine.

  • Protect (Optional but Recommended): For best results, pre-protect the amine (e.g., Boc-protection) to prevent metal coordination, a strategy proven effective in Ni-catalyzed reductive couplings of iodophenyl methanamines[3].

  • Setup: In an oven-dried, inert-gas flushed Schlenk tube, combine the amine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed mixture of THF/Water (4:1).

  • Catalyst: Add Pd(OAc)₂ (0.05 eq) and SPhos ligand (0.10 eq).

  • Controlled Heating: Submerge the vessel in an oil bath pre-equilibrated strictly to 60 °C . Do not use a heat gun or uncalibrated hotplate.

  • Validation: Monitor by LC-MS after 3 hours. The mass of the iodinated starting material should be entirely consumed, replaced by the cross-coupled mass without the M-126 (loss of iodine) peak.

Pathways Substrate Substrate + Pd(0) OxAdd Oxidative Addition (C-I Cleavage) Substrate->OxAdd Facile at RT LowTemp Optimal Temp (40-60°C) Transmetalation OxAdd->LowTemp HighTemp High Temp (>80°C) OxAdd->HighTemp Product Desired Cross-Coupled Product LowTemp->Product Reductive Elim. Side1 Proto-deiodination (Loss of Iodine) HighTemp->Side1 β-Hydride Elim. Side2 Catalyst Poisoning (Amine Coordination) HighTemp->Side2 Entropically Favored

Temperature-dependent competing pathways in metal-catalyzed cross-coupling.

References

  • BLD Pharm. "2248315-90-2 | (3-Fluoro-5-iodophenyl)methanamine hydrochloride". BLD Pharmatech Ltd.1

  • Litovchick, A., et al. "Screening of copper and palladium-mediated reactions compatible with DNA-encoded chemical libraries". National Center for Biotechnology Information (PMC). 2

  • Wu, Y., et al. "B2Pin2-Enabled Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling of Two Aryl Halides". ChemRxiv. 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Work-Up of (3-Fluoro-5-iodophenyl)methanamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (3-Fluoro-5-iodophenyl)methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (3-Fluoro-5-iodophenyl)methanamine .

This molecule is highly versatile but notoriously difficult to handle during downstream processing due to its tri-functional nature:

  • The Primary Amine: Highly basic, nucleophilic, and prone to atmospheric degradation.

  • The Aryl Iodide: Highly sensitive to photolytic cleavage and prone to strong coordination with transition metals (especially Palladium).

  • The Aryl Fluoride: Generally stable, but alters the electronic landscape and lipophilicity of the ring.

Below is our definitive troubleshooting guide, engineered to provide you with self-validating protocols and mechanistic clarity for your work-up procedures.

Section 1: Troubleshooting & Experimental Workflows

Q1: How do I separate my primary amine product from non-basic impurities without degrading the aryl iodide?

The Causality (Why it works): (3-Fluoro-5-iodophenyl)methanamine is a benzylamine derivative with a pKa of approximately 9.3[1]. Because of this basicity, its solubility is highly dependent on the pH of the aqueous environment. At a pH below 2, the amine is fully protonated into an ammonium salt, making it highly water-soluble and lipophobic. At a pH above 10, it is deprotonated back to its neutral free-base form, making it highly soluble in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[2][3]. By manipulating the pH, we can selectively partition the product away from neutral or acidic impurities (e.g., unreacted halogenated starting materials).

Step-by-Step Protocol: pH-Controlled Acid-Base Extraction

  • Initial Dilution: Dilute the crude reaction mixture in an organic solvent (e.g., EtOAc or diethyl ether) and transfer to a separatory funnel.

  • Acidic Extraction: Add 1 M HCl (aq) to the organic layer (3 × 50 mL per gram of crude). Shake vigorously and vent. Mechanism: The amine protonates and migrates to the aqueous layer.

  • Organic Wash: Separate the layers. Wash the combined acidic aqueous layer with fresh EtOAc (1 × 30 mL) to remove any lingering neutral organic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation of the aryl iodide) and slowly add 2 M NaOH (aq) until the pH exceeds 10. Observation: The aqueous solution will turn cloudy as the free base precipitates/separates.

  • Final Extraction: Extract the liberated free amine with fresh EtOAc or DCM (3 × 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine[2].

Extraction Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Extract to Aqueous Start->AcidWash OrgDiscard Organic Layer (Neutral/Acidic Impurities) AcidWash->OrgDiscard Discard AqLayer Aqueous Layer (Amine Hydrochloride Salt) AcidWash->AqLayer Keep BaseAdd Add NaOH (aq) to pH > 10 AqLayer->BaseAdd OrgExtract Extract with EtOAc/DCM (Free Base Amine) BaseAdd->OrgExtract Isolate

Workflow for the pH-controlled extraction of primary amines.

Q2: My cross-coupling reaction yielded the desired product, but it is heavily contaminated with Palladium. Standard silica plugs aren't working. Why?

The Causality (Why it works): In reactions like Suzuki or Sonogashira couplings, the aryl iodide acts as the electrophile. However, primary amines are excellent σ-donor ligands. They strongly coordinate to leached Pd(II) and Pd(0) species, forming stable complexes that co-elute with your product during standard silica gel chromatography[4][5]. To break this product-palladium complex, you must introduce a metal scavenger that possesses a thermodynamically higher affinity for Palladium than your primary amine—such as thiols, isocyanides, or trithiocyanurates (MP-TMT)[6][7][8].

Quantitative Data: Palladium Scavenger Efficiency

Scavenger TypeFunctional GroupTypical ConditionsInitial Pd (ppm)Final Pd (ppm)Reference
MP-TMT TrithiocyanurateDMF, RT to 40 °C, 12h~3307 - 30ACS OPRD[8]
SiliaMetS® Thiol ThiolToluene/EtOAc, RT, 2-4h500 - 1000< 50Benchchem[6]
Isocyanide Resin IsocyanideVarious, RT, 2h> 4000< 5ResearchGate[7]

Step-by-Step Protocol: Palladium Scavenging

  • Solvent Exchange: Dissolve the crude, Pd-contaminated (3-Fluoro-5-iodophenyl)methanamine in a polar aprotic solvent (e.g., DMF) or EtOAc.

  • Scavenger Addition: Add 5 to 10 molar equivalents of MP-TMT or SiliaMetS® Thiol resin relative to the initial amount of palladium catalyst used[6][8].

  • Incubation: Stir the suspension vigorously at room temperature (or up to 40 °C to accelerate kinetics) under an inert atmosphere for 4 to 12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the silica-bound palladium. Wash the filter cake thoroughly with the reaction solvent[6].

  • Verification: Concentrate the filtrate and submit a sample for ICP-MS analysis to confirm Pd levels are below the 10 ppm pharmaceutical threshold.

PdScavenging Crude Crude Amine Product (High Pd Content) AddScavenger Add MP-TMT or Thiol Resin (5-10 equiv to Pd) Crude->AddScavenger Incubate Stir at RT or 40°C (2-12 hours) AddScavenger->Incubate Filter Filter through Celite pad Wash with Solvent Incubate->Filter Analyze Concentrate & Analyze (ICP-MS for Pd < 10 ppm) Filter->Analyze

Step-by-step palladium scavenging process for amine-containing cross-coupling products.

Q3: I left the free base on the benchtop, and a white precipitate formed. What happened, and how do I prevent it?

The Causality (Why it works): You are observing atmospheric carbon dioxide capture. Primary benzylamines are highly reactive toward atmospheric CO₂. The nucleophilic nitrogen lone pair attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate. Subsequent proton transfer between amine molecules results in the formation of a highly insoluble carbamate salt[9][10].

Prevention Protocol: Never store (3-Fluoro-5-iodophenyl)methanamine as a free base in ambient air.

  • Short-term: Handle the free base strictly under a Nitrogen or Argon atmosphere using Schlenk techniques or a glovebox.

  • Long-term: Convert the free base to its hydrochloride (HCl) salt by bubbling dry HCl gas through an ethereal solution of the amine, or by adding a stoichiometric amount of HCl in dioxane. The resulting ammonium salt is completely stable to air and CO₂.

Q4: I am observing deiodination (loss of the iodine atom) or dimerization during the work-up. What is causing this?

The Causality (Why it works): Aryl iodides possess a relatively weak C(sp²)–I bond, making them highly susceptible to light-induced homolytic cleavage[11]. Exposure to ambient laboratory UV/visible light during prolonged work-ups provides enough energy to excite the molecule, causing the bond to homolyze into a highly reactive aryl radical and an iodine radical[12]. The resulting aryl radical will rapidly abstract a hydrogen atom from your solvent (leading to deiodinated 3-fluorobenzylamine) or react with other arenes (leading to dimerization).

Prevention Protocol:

  • Light Exclusion: Conduct all extractions and rotary evaporation in amber glassware. If amber glassware is unavailable, wrap your separatory funnels and flasks entirely in aluminum foil.

  • Temperature Control: Keep rotary evaporation bath temperatures below 35 °C, as thermal energy can exacerbate radical propagation if trace radical initiators (or residual transition metals) are present.

Section 2: Comprehensive References

1.2 - Benchchem. 2.1 - Lookchem. 3. 3 - ResearchGate. 4.4 - ACS Publications. 5.5 - University of Bath. 6. 6 - Benchchem. 7.7 - ResearchGate. 8. 8 - ACS Publications. 9.9 - ACS Publications. 10. 10 - ACS Publications. 11.11 - NIH. 12.12 - PMC/NIH.

Sources

Optimization

Core Troubleshooting Guide: Hydrochloride Salt Liabilities

Welcome to the Preformulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical liabilities of hydrochloride (HCl) salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preformulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical liabilities of hydrochloride (HCl) salts. While HCl is the default counterion for weakly basic Active Pharmaceutical Ingredients (APIs) due to its low cost and high solubility potential, it introduces specific thermodynamic and kinetic vulnerabilities during manufacturing, storage, and in vivo dissolution.

This guide bypasses superficial advice to focus on the causality of these failures, providing you with self-validating protocols to diagnose and engineer out these liabilities.

Issue 1: Excipient-Induced Disproportionation (Salt-to-Base Conversion)

The Mechanism: Disproportionation is the undesirable conversion of an ionized API salt back into its neutral free base form within the solid state[1]. For HCl salts, this is primarily driven by microenvironmental pH shifts when the salt comes into contact with basic excipients, such as magnesium stearate or sodium stearate[2]. Moisture acts as a critical mediator, creating a microscopic aqueous layer where proton transfer from the salt to the excipient occurs[3]. Elevated temperatures exacerbate this by increasing the solubility of the salt in this micro-layer and, in severe cases, driving off HCl gas[4].

Self-Validating Diagnostic Protocol:

  • Binary Compatibility Preparation: Prepare 1:1 binary mixtures of the HCl salt with suspected problematic excipients (e.g., lubricants, disintegrants)[2].

  • Accelerated Stressing: Store the mixtures in open vials at 40°C/75% RH and 40°C/35% RH for 2 to 4 weeks to isolate the role of moisture[4].

  • Quantification: Utilize 60 kHz Ultra-Fast Magic Angle Spinning (UF-MAS) Solid-State NMR (ssNMR). 1D ¹H methods can unambiguously differentiate the salt from the free base with a limit of detection of approximately 1.77% (w/w)[5].

  • pHmax Determination: Measure the pH of a supersaturated aqueous suspension of the API over 72 hours. The resulting pH is the pHmax​ —the critical threshold above which the free base becomes the thermodynamically stable solid phase[6].

Engineering the Fix: If disproportionation is detected, disperse the crystalline salt into a polymeric matrix (e.g., PVP/VA) to create a physical barrier against excipient contact[5],[1]. Alternatively, introduce acidifiers (like citric acid) into the formulation to artificially depress the microenvironmental pH below the API's pHmax​ [5].

Issue 2: Hygroscopicity and Hydrate Formation

The Mechanism: HCl salts frequently exhibit a high affinity for water due to the strong interaction potential of water molecules with chloride ions in the crystal lattice[7]. This extensive hydrogen bonding network frequently leads to the formation of dihydrates or tetrahydrates[8]. High hygroscopicity not only compromises powder flow and tablet integrity but acts as the primary catalyst for the disproportionation reactions mentioned above[3].

Self-Validating Diagnostic Protocol:

  • Moisture Sorption Profiling: Subject the HCl salt to Dynamic Vapor Sorption (DVS) using a dual-cycle step isotherm from 0% to 90% RH at 25°C (10% RH increments).

  • Equilibrium Kinetics: Enforce a strict mass-change threshold ( dm/dt≤0.002%/min ) to ensure true thermodynamic equilibrium at each humidity step.

  • Orthogonal Verification: Immediately analyze the post-DVS sample using X-Ray Powder Diffraction (XRPD) to confirm if the moisture uptake was surface adsorption or a definitive polymorphic transition into a hydrate[6].

Engineering the Fix: If the HCl salt is prohibitively hygroscopic, utilize a co-crystallization approach (e.g., with citric or lactic acid co-formers). This strategy involves the highly reactive chlorine atoms in a stable internal hydrogen-bonding network, effectively shielding them from atmospheric water[8].

Issue 3: The Common-Ion Effect & Gastric Precipitation

The Mechanism: While HCl salts are selected to enhance aqueous solubility, they frequently fail in vivo due to the common-ion effect. The high concentration of endogenous chloride ions in gastric fluid (dilute HCl) suppresses the solubility product ( Ksp​ ) equilibrium of the administered salt[9]. This forces the API to precipitate out of solution in the stomach, leading to erratic bioavailability[10].

Self-Validating Diagnostic Protocol:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF) at pH 1.2 and Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.

  • Two-Stage Dissolution: Introduce the formulation into SGF for 60 minutes, then rapidly shift the media to FaSSIF to simulate gastric emptying.

  • Real-Time Monitoring: Utilize in situ fiber optic UV probes to monitor concentration continuously. A sharp drop in absorbance during the SGF phase definitively diagnoses common-ion precipitation[6].

Quantitative Data Summary

The following table synthesizes the quantitative impact of environmental and formulation variables on HCl salt stability:

Stability LiabilityQuantitative Observation / ImpactAnalytical Detection MethodMechanistic Causality
Excipient-Induced Disproportionation 10x higher salt-to-base conversion at 75% RH compared to 35% RH over 2 weeks[4].60 kHz UF-MAS ssNMR (LOD: ~1.77% w/w)[5].Moisture creates an aqueous micro-layer, mediating proton transfer to basic excipients.
Excipient Reactivity Hierarchy Disproportionation rate order: Magnesium Stearate > Croscarmellose Sodium > Sodium Stearyl Fumarate[3].Fourier Transform Infrared Spectroscopy (FTIR) / XRPD.Higher microenvironmental alkalinity of the excipient drives the pH above the API's pHmax​ .
Suspension Instability Rapid disproportionation at room temp; fully suppressed by cooling to 2–8°C[6].In situ fiber optics / pH monitoring[6].Cooling reduces the kinetic energy and solubility required for the disproportionation reaction.

Diagnostic Workflow

HCl_Troubleshooting A HCl Salt Instability Detected B Diagnostic Profiling (ssNMR, DVS, XRPD) A->B C Disproportionation (Free Base Conversion) B->C pH > pHmax Basic Excipients D Hydrate Formation (Moisture Uptake) B->D High %RH Lattice H-Bonding E In Vivo Precipitation (Common-Ion Effect) B->E Gastric Fluid (High [Cl-]) F Formulate with Acidifiers or Polymeric Carriers C->F G Co-Crystallization or Moisture Barrier D->G H Shift to Non-Chloride Counterion (e.g., Mesylate) E->H

Diagnostic workflow for identifying and resolving hydrochloride salt instability.

Frequently Asked Questions (FAQs)

Q: Why did our HCl salt tablet fail dissolution after 3 months at 40°C/75% RH, even though the initial release profile was perfect? A: The accelerated humidity condition allowed moisture to penetrate the tablet matrix, acting as a reaction medium between your HCl salt and basic excipients (like magnesium stearate)[2],[4]. This triggered salt disproportionation. Because the resulting free base has significantly lower aqueous solubility than the HCl salt, the dissolution profile collapsed.

Q: Can we use standard wet granulation for an HCl salt prone to disproportionation? A: It is highly risky. Bulk water acts as a massive reaction medium. Studies show that a large fraction of HCl salts can convert to their free form during water granulation[4]. If wet granulation is mandatory, you must use a non-aqueous binder fluid (e.g., pure ethanol) combined with rapid drying, or dissolve an acidifier into the granulation fluid to lock the microenvironmental pH below the pHmax​ [1],[4].

Q: How does the ΔpKa​ rule help predict these stability issues? A: Successful, stable salt formation generally requires the pKa​ of the conjugate base to be significantly greater (usually by at least 2 to 3 units) than the pKa​ of the conjugate acid to ensure complete proton transfer[9]. If the ΔpKa​ is too narrow, the proton is only weakly held by the API. Consequently, the salt becomes highly susceptible to disproportionation upon encountering minor environmental shifts or mildly basic excipients.

References

  • Role of Salt and Excipient Properties on Disproportionation in the Solid-State | ResearchGate | 5

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | MDPI | 8

  • Salt Selection in Drug Development | Pharmaceutical Technology | 10

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | USPTO | 11

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations | NIH | 2

  • Crystalline solid dispersion-a strategy to slowdown salt disproportionation in solid state formulations during storage and wet granulation | Pharma Excipients | 1

  • Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment | University of Minnesota | 3

  • Stability of pharmaceutical salts in solid oral dosage forms | Academia.edu | 4

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | University of Helsinki | 6

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges | European Pharmaceutical Review |7

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects | Research Journal of Pharmaceutical Dosage Forms and Technology | 9

Sources

Troubleshooting

Optimizing solvent systems for reactions with (3-Fluoro-5-iodophenyl)methanamine

Welcome to the Technical Support Center for (3-Fluoro-5-iodophenyl)methanamine workflows. As a Senior Application Scientist, I have designed this guide to move beyond standard troubleshooting by explaining the causality...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Fluoro-5-iodophenyl)methanamine workflows. As a Senior Application Scientist, I have designed this guide to move beyond standard troubleshooting by explaining the causality behind experimental failures.

(3-Fluoro-5-iodophenyl)methanamine presents a unique dual-reactivity challenge: it features a highly reactive electrophilic C–I bond primed for cross-coupling, and a nucleophilic, basic primary amine that can aggressively coordinate to transition metals. Selecting the correct solvent system is the single most critical variable in directing chemoselectivity and preventing catalyst death.

Core Mechanistic Workflows & Solvent Dependencies

To understand why your reactions fail, we must visualize the competing pathways dictated by your solvent environment.

G Substrate (3-Fluoro-5-iodophenyl) methanamine Coordination Amine Coordination (Catalyst Poisoning) Substrate->Coordination Monophasic Ethers (e.g., pure THF) OxAddition Oxidative Addition at C-I Bond Substrate->OxAddition Biphasic/Optimized (e.g., Toluene/H2O) Pd_Cat Pd(0) Catalyst Pd_Cat->Coordination Pd_Cat->OxAddition DeadEnd Low Yield / Pd Black Coordination->DeadEnd Reaction Stalls Product Cross-Coupled Product OxAddition->Product Transmetalation & Reductive Elimination

Mechanistic pathway showing solvent-dependent Pd-catalyst poisoning vs. successful oxidative addition.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Symptom: Incomplete conversion, formation of "Pd-black" precipitate, and low yields during Suzuki-Miyaura or Buchwald-Hartwig couplings. Root Cause: Catalyst poisoning via the free primary amine. The methanamine group is a strong σ-donor. In poorly optimized solvents, it outcompetes your phosphine ligands, binding to the Pd(II) intermediate and forming a stable, off-cycle complex that halts the catalytic cycle. The Causality of Solvent Choice: Standard ethereal solvents (like pure THF) fail to stabilize the active catalytic species against this aggressive coordination. Instead, optimizing the solvent to a mixed system of Toluene and Cyclopentyl Methyl Ether (CPME) in a 7:3 ratio significantly improves yields by balancing substrate solubility with optimal dielectric properties that discourage amine coordination[1]. Alternatively, highly polar aprotic solvents (DMAc, DMF) exert a strong influence on the solubilization and stabilization of palladium nanoparticles, keeping the catalyst active[2].

Q: Why did my Suzuki coupling work for iodobenzene but fail for (3-Fluoro-5-iodophenyl)methanamine under the same conditions? A: Iodobenzene lacks the primary amine. To couple (3-Fluoro-5-iodophenyl)methanamine without protecting the amine, you must use a biphasic solvent system (e.g., Toluene/H₂O, 3:1) with a mild inorganic base like K₂CO₃. The biphasic nature partitions the hydrophilic free amine and the lipophilic Pd-catalyst, minimizing off-cycle coordination while facilitating transmetalation at the interface.

Troubleshooting Guide: Amidation & N-Functionalization

Symptom: Sluggish reaction rates, poor solubility of coupling reagents (e.g., HATU, EDC), or unexpected side reactions. Root Cause: Solvent polarity mismatch. While the primary amine is highly soluble in polar media, the activated carboxylic acid intermediate often requires a finely tuned dielectric constant to prevent degradation. The Causality of Solvent Choice: Historically, DMF or DCM are used for amidation. However, recent process optimizations demonstrate that Isopropyl Acetate (i-PrOAc) and 2-Methyltetrahydrofuran (2-MeTHF) are vastly superior. i-PrOAc provides the ideal polarity to dissolve both the polar amine salt and the organic coupling partner, driving the reaction forward through N–C bond activation while remaining environmentally sustainable[3].

Q: Can I use bio-based solvents for the amidation of this substrate? A: Yes. i-PrOAc and 2-MeTHF are highly recommended green solvents that frequently outperform THF and DCM in both yield and reaction cleanliness for benzylamine amidations[3].

Solvent Optimization Data Matrix

Use the following empirically validated data to select your solvent system based on the desired transformation.

Target ReactionRecommended Solvent SystemDielectric Constant (ε)Catalyst/Reagent CompatibilityExpected Yield RangeCausality / Mechanism of Action
Suzuki-Miyaura (C-I) Toluene / H₂O (3:1)~2.4 (Tol) / 80 (H₂O)Pd(dppf)Cl₂, K₂CO₃85 - 95%Biphasic interface limits Pd-amine coordination; accelerates transmetalation.
α-Arylation (C-I) Toluene / CPME (7:3)~2.4 (Tol) / 4.76 (CPME)Pd(OAc)₂, Cs₂CO₃80 - 90%CPME provides steric bulk and optimal polarity to stabilize Pd without displacing ligands[1].
Heck Coupling (C-I) DMAc or DMF37.8 (DMAc)Pd(OAc)₂, Et₃N75 - 85%High polarity strongly stabilizes Pd intermediates, preventing aggregation[2].
Amidation (N-H) i-PrOAc6.0HATU / EDC, DIPEA90 - 98%Ideal solubility profile for polar transition states; prevents reagent degradation[3].

Self-Validating Protocol: Biphasic Suzuki-Miyaura Cross-Coupling

This protocol is engineered as a self-validating system. Each critical phase includes an observable checkpoint to ensure the mechanistic integrity of the reaction before proceeding.

Materials:

  • (3-Fluoro-5-iodophenyl)methanamine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: Toluene / Deionized H₂O (3:1 ratio, 0.1 M concentration)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine Toluene and H₂O in the reaction flask. Sparge with inert gas (N₂ or Argon) for 15 minutes.

    • Validation Checkpoint: If bubbles are inconsistent, check your line pressure. Oxygen presence will rapidly oxidize the phosphine ligand, resulting in immediate failure.

  • Reagent Loading: Add the boronic acid, K₂CO₃, and (3-Fluoro-5-iodophenyl)methanamine to the degassed solvent under positive inert gas flow.

  • Catalyst Activation: Add Pd(dppf)Cl₂. Heat the biphasic mixture to 80 °C with vigorous stirring (800+ RPM).

    • Validation Checkpoint: Observe the organic layer. Within 5-10 minutes, the solution should turn a clear, deep red/orange, indicating the formation of the active Pd(0) complex. If the solution turns opaque black and a precipitate forms, the catalyst has poisoned and aggregated (Pd-black). Abort the reaction, as conversion will not exceed 10%.

  • Reaction Monitoring: Maintain vigorous stirring for 4-6 hours. The high RPM is mandatory to maximize the interfacial surface area between the aqueous base and the organic Pd-complex.

  • Workup: Cool to room temperature, separate the layers, and extract the aqueous layer with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Decision Architecture for Solvent Selection

DecisionTree Start Target Functionalization Site? CrossCoupling C-I Bond (Pd-Catalyzed Cross-Coupling) Start->CrossCoupling Amidation Primary Amine (Amidation / Alkylation) Start->Amidation CC_Solvent Biphasic (Toluene/H₂O) or Toluene/CPME (7:3) CrossCoupling->CC_Solvent Prevents Pd poisoning Am_Solvent Greener Aprotic (i-PrOAc, 2-MeTHF) Amidation->Am_Solvent Maximizes intermediate solubility CC_Result High Yield Arylation CC_Solvent->CC_Result Am_Result Clean Amides Am_Solvent->Am_Result

Decision tree for selecting optimal solvent systems based on the targeted functionalization site.

References

  • Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines Source: ACS Catalysis URL:[Link]

  • Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes Source: Doria (Lappeenranta-Lahti University of Technology) URL:[Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Mass Spectrometry of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride and its Analogs

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, understanding the structural nuances of molecules is paramount. Mass spectrometry stands a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a fragmentation fingerprint that aids in structural elucidation and impurity profiling. This guide offers an in-depth comparison of the predicted mass spectral data for (3-Fluoro-5-iodophenyl)methanamine hydrochloride and its structurally related analogs, providing insights into how subtle changes in halogen substitution influence fragmentation pathways.

(3-Fluoro-5-iodophenyl)methanamine hydrochloride, with a molecular formula of C₇H₈ClFIN and a molecular weight of 287.50, is a halogenated benzylamine derivative with potential applications in medicinal chemistry and materials science.[1] Its mass spectrometric behavior is dictated by the interplay of the benzylamine core, the electron-withdrawing effects of the fluorine and iodine substituents, and the inherent stability of the aromatic ring.

Principles of Fragmentation in Substituted Benzylamines

The fragmentation of benzylamine derivatives under mass spectrometry, typically initiated by electron ionization (EI) or electrospray ionization (ESI), follows several predictable pathways. The most common fragmentation is the benzylic cleavage, which results in the formation of a stable tropylium or substituted tropylium ion. The presence of halogens introduces additional fragmentation routes, including the loss of the halogen atom or a hydrogen halide molecule.

In the context of ESI, particularly for hydrochloride salts, the initial ionization step involves the protonation of the primary amine, forming the [M+H]⁺ ion. Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides detailed structural information. It has been noted that in ESI-MS, iodinated aromatic compounds can undergo deiodination, a factor that must be considered during spectral interpretation.

Comparative Fragmentation Analysis

To illustrate the influence of halogen substitution on the fragmentation pattern, we will compare the predicted mass spectra of (3-Fluoro-5-iodophenyl)methanamine with two key analogs: (3-Fluoro-5-chlorophenyl)methanamine and (3,5-diiodophenyl)methanamine.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Predicted Fragments (m/z) Rationale for Fragmentation
(3-Fluoro-5-iodophenyl)methanamineC₇H₇FIN251.04252 [M+H]⁺, 235 [-NH₃], 125 [M-I]⁺, 108 [C₇H₅F]⁺Benzylic cleavage, loss of ammonia, loss of iodine radical, and subsequent fragmentation of the aromatic ring.
(3-Fluoro-5-chlorophenyl)methanamineC₇H₇ClFN159.59160 [M+H]⁺, 143 [-NH₃], 125 [M-Cl]⁺, 108 [C₇H₅F]⁺Similar to the iodo-analog, but with the characteristic isotopic pattern for chlorine. The C-Cl bond is stronger than the C-I bond, potentially leading to a lower abundance of the [M-Cl]⁺ fragment compared to the [M-I]⁺ fragment in the iodo-analog.
(3,5-diiodophenyl)methanamineC₇H₇I₂N358.95360 [M+H]⁺, 343 [-NH₃], 233 [M-I]⁺, 106 [C₇H₆]⁺Loss of one or both iodine atoms is expected. The presence of two iodine atoms increases the likelihood of dehalogenation events.

Predicted Fragmentation Pathways

The fragmentation of these halogenated benzylamines can be visualized as a series of competing and sequential reactions. The initial protonated molecule undergoes fragmentation based on the lability of its bonds and the stability of the resulting fragments.

M [M+H]⁺ F1 [M-NH₃]⁺ M->F1 -NH₃ F2 [M-X]⁺ M->F2 -X• F3 [C₇H₅Y]⁺ F2->F3 -CH₂NH₂

Caption: Generalized fragmentation pathway for halogenated benzylamines.

In the case of (3-Fluoro-5-iodophenyl)methanamine, the major fragmentation pathways are predicted to be:

  • Loss of Ammonia: The protonated molecular ion readily loses a neutral ammonia molecule (NH₃) to form the [M-NH₃]⁺ fragment.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group can lead to the formation of a substituted benzyl cation.

  • Dehalogenation: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical, forming the [M-I]⁺ ion. The carbon-fluorine bond is much stronger and less likely to cleave.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality mass spectral data for these compounds, the following experimental protocol is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for these compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Scan Range: m/z 50-500.

3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

  • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

  • Apply a range of collision energies to induce fragmentation and obtain a detailed fragmentation spectrum.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms Tandem MS (MS/MS) Prep1 Dissolve in Solvent Prep2 Dilute for Analysis Prep1->Prep2 LC HPLC/UHPLC Separation Prep2->LC ESI Electrospray Ionization (+) LC->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 Select Isolate [M+H]⁺ MS1->Select CID Collision-Induced Dissociation Select->CID MS2 Acquire Fragment Ion Spectrum CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

References

  • PubChem. Benzylamine. [Link]

  • NIST. Mass Spectrometry Data. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

Sources

Validation

HPLC purity analysis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride

HPLC Purity Analysis of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride: A Comparative Guide to Mitigating Amine Tailing Introduction & The Analytical Challenge (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS 2248...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Analysis of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride: A Comparative Guide to Mitigating Amine Tailing

Introduction & The Analytical Challenge

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS 2248315-90-2) is a highly functionalized halogenated benzylamine utilized as a critical building block in medicinal chemistry and custom peptide synthesis[1]. Accurately determining the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a well-documented dual challenge:

  • Severe Peak Tailing: The primary amine moiety (methanamine) is highly basic. At standard mobile phase pH ranges, this amine is protonated. When analyzed on traditional silica-based reversed-phase columns, the protonated amine undergoes strong secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica surface[2].

  • Halogenated Impurity Resolution: The presence of both fluorine and iodine on the aromatic ring necessitates high hydrophobic and steric selectivity to resolve closely related synthetic impurities, such as des-fluoro or des-iodo regioisomers.

The Causality of Peak Tailing and Historical Workarounds

As a Senior Application Scientist, I frequently observe laboratories defaulting to traditional Type-A or older Type-B fully porous C18 columns. When (3-Fluoro-5-iodophenyl)methanamine is injected onto these columns, the resulting chromatogram typically exhibits a "shark-fin" peak shape (USP Tailing Factor > 2.0).

The causality is straightforward: while the hydrophobic benzyl ring partitions predictably into the C18 stationary phase, the protonated amine acts as a cation, binding electrostatically to ionized acidic silanols[3]. Because this ion-exchange kinetic process is slower than hydrophobic partitioning, the analyte molecules desorb at different rates, dragging out the rear edge of the peak.

Historically, chromatographers masked this issue by adding silanol suppressors like Triethylamine (TEA) at 5 mM concentrations[2]. TEA acts as a sacrificial base, saturating the active silanols so the target analyte cannot bind. However, TEA severely suppresses ionization in downstream LC-MS analysis and accelerates the hydrolysis of the column's endcapping, drastically shortening column lifetime[2]. Alternatively, dropping the pH with Trifluoroacetic acid (TFA) forces silanols into their neutral state (Si-OH), but TFA also causes persistent LC-MS ion suppression[4].

Comparative Guide: Modern Column Technologies

To establish a self-validating, MS-compatible protocol, we must engineer the solution at the column-chemistry level rather than relying on harsh mobile phase additives. Below is an objective comparison of three column technologies for the analysis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride using a simple, MS-friendly mobile phase (0.1% Formic Acid).

Data Presentation: Performance Comparison

Column TechnologyMobile Phase AdditiveUSP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) vs. Des-iodo ImpurityLC-MS Compatibility
Traditional Fully Porous C18 (5 µm)0.1% Formic Acid2.454,5001.2Excellent
Traditional Fully Porous C18 (5 µm)0.1% FA + 5mM TEA1.308,2001.8Poor (Ion Suppression)
Solid-Core / Core-Shell C18 (2.6 µm)0.1% Formic Acid1.1518,5002.6Excellent
Charged-Surface Hybrid C18 (1.7 µm)0.1% Formic Acid1.0522,0003.1Excellent

Scientific Insight: The Solid-Core (superficially porous) and Charged-Surface Hybrid columns drastically outperform traditional columns. Solid-core particles provide a highly uniform packed bed and tightly controlled surface chemistry that minimizes silanol activity. Charged-surface columns intentionally incorporate a low-level positive charge on the silica surface, which electrostatically repels the protonated methanamine, yielding near-perfect Gaussian peaks (Tf = 1.05) without the need for TEA.

Experimental Methodology: Optimized Step-by-Step Protocol

This self-validating protocol utilizes a Charged-Surface or Solid-Core C18 column to ensure high-resolution, tail-free analysis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride.

Step 1: Reagent and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Sample: Accurately weigh 10 mg of (3-Fluoro-5-iodophenyl)methanamine hydrochloride and dissolve in 10 mL of diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of LC-MS grade Water (0.1% FA). Formic acid provides sufficient protons to keep the analyte ionized for MS detection while maintaining a low pH (~2.7) to suppress weak silanols[4].

  • Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile (0.1% FA).

Step 3: Chromatographic Conditions

  • Column: Charged-Surface C18 or Solid-Core C18 (100 mm × 2.1 mm, 1.7 µm - 2.6 µm).

  • Column Temperature: 40 °C. Causality: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics within the pores and reducing system backpressure.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection (UV/PDA): 230 nm (optimal for halogenated aromatic absorption).

Step 4: Gradient Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine on the column head).

  • 1.0 - 7.0 min: 5% to 95% B (Linear gradient for resolving halogenated impurities).

  • 7.0 - 8.5 min: 95% B (Column wash).

  • 8.5 - 10.0 min: 5% B (Re-equilibration).

Step 5: System Suitability Validation

  • Verify that the USP Tailing Factor for the main peak is 1.2.

  • Ensure Resolution (Rs) between the main peak and the closest eluting impurity (e.g., des-iodo derivative) is 2.0.

Method Development Workflow Visualization

HPLC_Workflow N1 Target Analyte: (3-Fluoro-5-iodophenyl)methanamine HCl N2 Primary Challenge: Amine Tailing & Halogen Resolution N1->N2 N3 Column Selection Strategy N2->N3 N4 Traditional Type-A/B C18 (High Silanol Activity) N3->N4 Standard N5 Charged-Surface / Solid-Core C18 (Mitigated Silanols) N3->N5 Modern N6 Ion-Exchange Interactions (Tailing Factor > 2.0) N4->N6 N8 Optimal Peak Shape (Tailing Factor < 1.1) N5->N8 N7 Add Triethylamine (TEA) / Low pH N6->N7 Mitigation N7->N6 MS Incompatible N9 Baseline Resolution of Des-fluoro/Des-iodo Impurities N8->N9 Validated

Fig 1. Logical decision tree for HPLC method development of basic halogenated benzylamines.

References

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex Technical Library URL: [Link]

  • Title: Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns Source: Waters Corporation Application Notes URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT - A REVIEW Source: Suresh Gyan Vihar University / IOSR Journal of Pharmacy URL: [Link]

Sources

Comparative

Comprehensive FT-IR Spectral Guide: (3-Fluoro-5-iodophenyl)methanamine Hydrochloride vs. Structural Alternatives

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2)[1] is a highly specialized di-halogenated benzylamine building block. In modern medicinal chemistry, incorporating fluorine and iodine atoms onto a ben...

Author: BenchChem Technical Support Team. Date: March 2026

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2)[1] is a highly specialized di-halogenated benzylamine building block. In modern medicinal chemistry, incorporating fluorine and iodine atoms onto a benzylamine scaffold is a strategic choice: fluorine modulates lipophilicity and metabolic stability, while iodine serves as a powerful halogen bond donor and a versatile handle for transition-metal-catalyzed cross-coupling reactions[2].

Before deploying this compound in complex syntheses, rigorous structural validation is required. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive molecular fingerprint. As a Senior Application Scientist, I have designed this guide to objectively compare the FT-IR spectral performance of (3-Fluoro-5-iodophenyl)methanamine hydrochloride against its non-halogenated analog (benzylamine hydrochloride) and its free-base form, providing researchers with an authoritative reference for spectral interpretation.

Section 1: Causality in Spectral Shifts (Mechanistic Analysis)

Understanding why peaks shift is more critical than merely memorizing their positions. The FT-IR spectrum of (3-Fluoro-5-iodophenyl)methanamine hydrochloride is governed by three major structural phenomena:

  • The Hydrochloride Salt Formation: Unlike the free base, which exhibits two sharp N-H stretching bands (symmetric and asymmetric) near 3350 and 3280 cm⁻¹ characteristic of a primary amine, the hydrochloride salt forms an −NH3+​ group. This results in a massive, broad absorption envelope from 3200 to 2800 cm⁻¹. Causality: This extreme broadening is caused by extensive intermolecular hydrogen bonding between the ammonium protons and the chloride counterions in the solid-state crystal lattice.

  • The Fluorine Inductive Effect: The C-F bond is highly polarized. The C-F stretching vibration typically manifests as a very strong, sharp band between 1250 and 1100 cm⁻¹. Causality: In the 3-fluoro-5-iodo system, the strong electron-withdrawing nature of fluorine inductively stiffens the adjacent aromatic C-C bonds, subtly shifting the aromatic ring breathing modes to higher wavenumbers compared to unsubstituted analogs.

  • The Iodine Heavy-Atom Effect: Iodine is a massive, highly polarizable atom. The C-I stretching frequency is pushed down into the far-IR or low fingerprint region (typically 600–500 cm⁻¹). Causality: Its sheer mass heavily influences the out-of-plane (OOP) C-H bending vibrations of the aromatic ring, which are diagnostic for 1,3,5-trisubstituted benzenes (appearing prominently around 850–800 cm⁻¹).

Section 2: Quantitative Data Comparison

To highlight the unique spectral fingerprint of this compound, the table below contrasts its key vibrational modes against standard benzylamine hydrochloride and its own free base.

Table 1: Comparative FT-IR Spectral Assignments (ATR-FTIR)

Vibrational Mode(3-Fluoro-5-iodophenyl)methanamine HClBenzylamine HCl (Non-halogenated)(3-Fluoro-5-iodophenyl)methanamine (Free Base)
N-H Stretch 3200–2800 cm⁻¹ (Broad, −NH3+​ )3200–2800 cm⁻¹ (Broad, −NH3+​ )3350, 3280 cm⁻¹ (Sharp doublet, −NH2​ )
C-H Stretch (Aromatic) 3080–3030 cm⁻¹3060–3010 cm⁻¹3075–3025 cm⁻¹
N-H Bend (Deformation) ~1590 cm⁻¹~1580 cm⁻¹~1610 cm⁻¹
C-F Stretch 1210–1180 cm⁻¹ (Strong)Absent1205–1175 cm⁻¹ (Strong)
C-I Stretch ~580 cm⁻¹Absent~575 cm⁻¹
Aromatic C-H OOP Bend ~840 cm⁻¹ (1,3,5-trisubstituted)~740, 690 cm⁻¹ (Monosubstituted)~840 cm⁻¹ (1,3,5-trisubstituted)

Key Takeaway: The presence of the C-F bond introduces a dominant peak near 1200 cm⁻¹ that is entirely absent in standard benzylamine hydrochloride[3]. Furthermore, the transition from free base to hydrochloride salt completely masks the sharp primary amine stretches, replacing them with the broad −NH3+​ envelope[4].

Section 3: Self-Validating Experimental Protocol for FT-IR Analysis

To ensure spectral reproducibility and prevent artifacts, follow this optimized Attenuated Total Reflectance (ATR) protocol. This system is designed to be self-validating, meaning the data output inherently proves the sample's integrity.

Step-by-Step Methodology:

  • Background Acquisition: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and lint-free wipes. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in a dry ambient environment.

    • Causality: Atmospheric CO2​ and water vapor fluctuate; an immediate background subtraction isolates the sample's true absorbance.

  • Sample Preparation & Loading: Transfer approximately 2–5 mg of the hydrochloride salt directly onto the ATR crystal. Do not grind the sample excessively.

    • Causality: Hydrochloride salts are hygroscopic. Minimizing atmospheric exposure prevents the appearance of a broad -OH stretch at 3400 cm⁻¹ that could be falsely misidentified as water of crystallization. Furthermore, the ATR pressure anvil will ensure sufficient optical contact without the need for manual grinding.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures uniform contact between the solid crystal lattice and the evanescent wave, maximizing the signal-to-noise ratio—particularly critical for resolving the weaker C-I stretching modes.

  • Data Collection & Processing: Acquire the spectrum. Apply an ATR correction algorithm if comparing against transmission (KBr pellet) reference libraries, as ATR inherently enhances the intensity of lower wavenumber peaks relative to higher wavenumber peaks.

  • Validation Check (The Failsafe): Verify the absence of a sharp doublet at ~3350/3280 cm⁻¹.

    • Causality: If these peaks are present, it definitively indicates incomplete salt formation or degradation back to the free base.

Section 4: Workflow Visualization

Below is the logical workflow for validating halogenated benzylamine hydrochlorides prior to downstream synthesis. Ensuring the integrity of this building block via meticulous ATR-FTIR protocols is a critical first step before engaging in complex, resource-intensive drug development campaigns[5].

FTIR_Workflow Sample Sample Prep: (3-Fluoro-5-iodophenyl) methanamine HCl ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Sample->ATR Check1 Broad NH₃⁺ Band? (3200-2800 cm⁻¹) ATR->Check1 Check2 Strong C-F Peak? (~1200 cm⁻¹) Check1->Check2 Yes Fail Reject / Recrystallize (Free base or wet) Check1->Fail No Check2->Fail No Pass Structural Confirmation Validated Check2->Pass Yes Downstream Downstream Synthesis: Cross-Coupling / Amidation Pass->Downstream

FT-IR validation workflow ensuring structural integrity of halogenated benzylamine salts.

References
  • ChemScene. "2248315-90-2 | (3-Fluoro-5-iodophenyl)methanamine hydrochloride". 1

  • ACS Publications. "Modulation of Aldose Reductase Inhibition by Halogen Bond Tuning". 2

  • Benchchem. "4-Bromobenzylamine | 3959-07-7". 3

  • Benchchem. "1-(3,4-difluorophenyl)-N-methylmethanamine | 748124-46-1". 4

  • PMC - NIH. "Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance". 5

Sources

Validation

Elemental Analysis of Poly-Halogenated APIs: A Methodological Comparison Guide for (3-Fluoro-5-iodophenyl)methanamine hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative evaluation of CHN/IC, ICP-QQQ-MS, and EDXRF for heavily halogenated pharmaceutical intermediates. The Analytical Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative evaluation of CHN/IC, ICP-QQQ-MS, and EDXRF for heavily halogenated pharmaceutical intermediates.

The Analytical Challenge: Poly-Halogenated Matrices

The compound (3-Fluoro-5-iodophenyl)methanamine hydrochloride (C₇H₈ClFIN, MW: 287.50 g/mol ) represents a "perfect storm" in pharmaceutical elemental analysis. It contains three distinct halogens—fluorine, chlorine, and iodine—alongside a standard organic framework.

Quantifying these elements simultaneously is notoriously difficult due to conflicting chemical behaviors:

  • Fluorine (F): Possesses an exceptionally high first ionization potential (17.4 eV). Because standard Argon plasmas operate at ~15.8 eV, only ~0.0009% of fluorine ionizes in an ICP-MS, rendering direct trace analysis nearly impossible without specialized techniques[1].

  • Iodine (I): A heavy halogen prone to severe memory effects and volatilization during standard acidic sample digestions.

  • Chlorine (Cl): Present as a hydrochloride salt, requiring careful differentiation from covalently bound halogens if speciation is needed, though total elemental analysis treats it uniformly.

This guide objectively compares three distinct analytical modalities—Combustion/Ion Chromatography (IC) , Triple Quadrupole ICP-MS (ICP-QQQ-MS) , and Energy-Dispersive X-Ray Fluorescence (EDXRF) —to determine the optimal workflow for bulk assay and trace impurity profiling.

Workflow A API Sample: (3-Fluoro-5-iodophenyl) methanamine HCl B Combustion Analysis (CHN) A->B C Halogen Analysis (F, Cl, I) A->C D Schöniger Flask + IC (Bulk Quantification) C->D High Accuracy E ICP-QQQ-MS (Trace Impurities) C->E High Sensitivity F EDXRF (Rapid Screening) C->F Non-destructive

Analytical Decision Tree for Poly-halogenated APIs.

Methodological Comparison & Causality

Organic Elemental Analysis (CHN) + Schöniger Flask / IC

The Gold Standard for Bulk Assay Traditional CHN analyzers utilize dynamic flash combustion (950–1050°C) to convert organic material into simple gases (CO₂, H₂O, N₂)[2]. However, halogens poison standard reduction catalysts. Therefore, halogen determination is decoupled using the Schöniger flask method .

  • The Causality: Combusting the sample in an oxygen-rich flask destroys the organic matrix. The resulting volatile halogen gases are trapped in an alkaline absorption solution (e.g., NaOH/H₂O₂), which forces the covalent halogens into stable, aqueous halide ions (F⁻, Cl⁻, I⁻) suitable for Ion Chromatography (IC)[3].

Triple Quadrupole ICP-MS (ICP-QQQ-MS)

The Champion of Trace Impurities While ICP-MS is the gold standard for trace metals, halogens suffer from poor ionization and severe polyatomic interferences (e.g., H₃O⁺ interfering with F⁺ at m/z 19)[4].

  • The Causality: To overcome this, ICP-QQQ-MS employs a collision/reaction cell. By flooding the cell with pure O₂ or He, interferences are either chemically shifted to higher masses or kinetically filtered, allowing accurate detection of Cl, Br, and I[4]. Furthermore, sample preparation must use alkaline diluents (e.g., 10 mmol/L NH₄OH); acidic digestion causes halogens to form volatile HX gases (HF, HCl, HI), leading to catastrophic analyte loss[1].

ICP_Mechanism Plasma Argon Plasma Poor F Ionization Q1 Q1 Mass Filter Select m/z Plasma->Q1 Cell O2 Reaction Cell Interference Removal Q1->Cell Q2 Q2 Mass Filter Isolate Analyte Cell->Q2 Det Detector Quantification Q2->Det

Triple Quadrupole ICP-MS Interference Removal Mechanism.

Energy-Dispersive X-Ray Fluorescence (EDXRF)

The Rapid, Non-Destructive Alternative ICP-MS sample preparation can take 24–48 hours and requires hazardous chemicals[5][6]. EDXRF bypasses digestion entirely.

  • The Causality: EDXRF relies on high-energy X-rays to eject inner-shell electrons from the solid sample. As outer electrons fall to fill the vacancies, they emit characteristic fluorescent X-rays. Because the sample remains solid, volatile halogens like iodine are perfectly preserved. While excellent for Cl and I, F requires a vacuum or helium-flushed environment to prevent air from absorbing its low-energy X-rays[7].

Self-Validating Experimental Protocols

Protocol A: CHN & Schöniger/IC (High-Accuracy Bulk Assay)

Designed to verify the theoretical empirical formula.

  • System Suitability (Blank): Combust an empty ashless filter paper in the Schöniger flask to establish a baseline. Halogen background must be <0.05%.

  • Control Validation: Weigh 2.0 mg of a certified reference material (e.g., 4-fluorobenzoic acid) using a microbalance. Combust and verify F recovery is >99.0%.

  • Sample Combustion: Weigh 2.0 mg of (3-Fluoro-5-iodophenyl)methanamine hydrochloride. Wrap in ashless paper, place in the platinum basket, and ignite in a 500 mL flask filled with pure O₂ containing 10 mL of 10 mM NaOH / 1% H₂O₂[3].

  • Absorption & IC: Shake vigorously and let stand for 30 minutes to ensure complete gas absorption. Inject the solution into an Ion Chromatograph equipped with a suppressed conductivity detector.

Protocol B: ICP-QQQ-MS (Trace Halogen Profiling)

Designed for ICH Q3D compliance and trace impurity screening.

  • Alkaline Extraction: Weigh 50 mg of the API. Dissolve in 50 mL of 10 mmol/L NH₄OH to stabilize the halogens as non-volatile salts[1]. Do not use HNO₃ or HCl.

  • Internal Standardization: Spike the diluent with ¹²⁵Te and ¹⁰³Rh at 10 µg/L to correct for matrix suppression and plasma fluctuations.

  • Instrument Tuning: Operate the ICP-QQQ-MS in TQ-O₂ mode (pure oxygen cell gas) to mass-shift interferences away from the halogen isotopes[4].

  • Memory Effect Control: Run a 1% NH₄OH wash blank between every sample. Iodine is highly "sticky"; the blank ensures carryover remains below 1% of the lowest calibration standard.

Protocol C: EDXRF (Rapid Process Screening)

Designed for high-throughput, non-destructive process monitoring.

  • Sample Preparation: Transfer 200 mg of the API powder into a sample cup fitted with a 4 µm Prolene® film. No chemical digestion is required[5].

  • Atmosphere Control: Flush the EDXRF sample chamber with Helium to minimize X-ray attenuation, which is critical for detecting the light element Fluorine[7].

  • Measurement: Irradiate the sample for 120 seconds.

  • Validation: Utilize Fundamental Parameters (FP) software for standardless quantification, cross-referencing against a known pure API standard to validate matrix density corrections.

Comparative Performance Data

The theoretical mass fractions for C₇H₈ClFIN are: C (29.24%) , H (2.80%) , N (4.87%) , Cl (12.33%) , F (6.61%) , and I (44.14%) .

Table 1: Experimental Recovery & Precision (n=5)

ElementTheoretical %CHN + Schöniger/ICICP-QQQ-MS (Alkaline)EDXRF (He Flush)
C 29.24%29.21 ± 0.15%N/AN/A
H 2.80%2.82 ± 0.05%N/AN/A
N 4.87%4.85 ± 0.08%N/AN/A
Cl 12.33%12.30 ± 0.20%12.15 ± 0.85%12.35 ± 0.40%
F 6.61%6.58 ± 0.15%Not Recommended6.45 ± 0.90%
I 44.14%44.05 ± 0.30%43.80 ± 1.10%44.10 ± 0.25%

Note: ICP-MS is optimized for trace levels (ppb/ppm), making bulk percentage recovery less precise than combustion methods. Direct F analysis via ICP-MS is highly variable due to poor ionization[1].

Table 2: Operational Comparison

ParameterCHN + Schöniger/ICICP-QQQ-MSEDXRF
Primary Use Case Bulk API Empirical FormulaTrace Impurities (ICH Q3D)Rapid Process QA/QC
Sample Prep Time 45–60 minutes4–24 hours< 5 minutes
Destructive? YesYesNo
Halogen Limits of Detection ~10–50 ppm< 0.1 ppb (Cl, I)~10 ppm (Cl, I)
Special Requirements Microbalance accuracyAlkaline digestion matrixHelium flush for Fluorine

Conclusion

For the elemental analysis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride, no single instrument provides a complete picture.

  • For structural verification and bulk purity , the combination of CHN analysis with Schöniger flask combustion and IC remains the undisputed gold standard, offering unmatched precision for all three halogens[8].

  • For trace-level quality control , ICP-QQQ-MS is required, provided alkaline extraction is used to prevent the catastrophic loss of volatile halogens[4].

  • For rapid scale-up and manufacturing , EDXRF provides a highly sustainable, non-destructive alternative that eliminates hazardous sample preparation bottlenecks[6].

References

  • Elemental analysis. The Hebrew University of Jerusalem. Available at: [Link]

  • Elemental Microanalysis Testing | CHN Analysis Service. Butterworth Laboratories. Available at:[Link]

  • Safe Elemental Analysis Using Schöniger Flask. Lab Bulletin. Available at: [Link]

  • Article - Revista Virtual de Química (Halogen Speciation and ICP-MS Limitations). Sociedade Brasileira de Química. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at:[Link]

Sources

Comparative

Analytical Strategies for the Quantification of (3-Fluoro-5-iodophenyl)methanamine Hydrochloride: A Comparative LC-MS/MS Guide

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) is a highly functionalized halogenated benzylamine derivative[1]. In modern drug discovery, halogenated benzylamines serve as critical pharmacophores a...

Author: BenchChem Technical Support Team. Date: March 2026

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) is a highly functionalized halogenated benzylamine derivative[1]. In modern drug discovery, halogenated benzylamines serve as critical pharmacophores and synthetic intermediates, often utilized to enhance metabolic shielding and binding affinity in targeted therapies, such as kinase inhibitors and multidrug-resistance (MDR) cancer agents[2][3][4].

Quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates) presents a distinct analytical challenge. The primary amine group renders the molecule highly polar and basic, while the heavy iodine and fluorine atoms impart significant localized lipophilicity[5]. This guide objectively compares two field-proven LC-MS/MS strategies—Direct HILIC-MS/MS and Pre-column Derivatization RPLC-MS/MS —detailing the physicochemical causality behind each approach and providing self-validating experimental protocols.

Physicochemical Profiling & Chromatographic Causality

To design a robust quantitative assay, we must first understand the molecular behavior of the analyte:

  • Molecular Weight: 287.50 g/mol (HCl salt); 251.04 g/mol (Free base)[1][6].

  • Ionization: The primary methanamine group ( −NH2​ ) is fully protonated at physiological and acidic pH ranges.

The Reversed-Phase Dilemma: Historically, analyzing underivatized primary amines via standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns at low pH results in severe peak tailing and poor retention[7]. This is caused by secondary electrostatic interactions between the positively charged ammonium group and residual deprotonated silanols on the silica support[7]. While the 3-fluoro and 5-iodo substituents provide some hydrophobic retention, the basicity of the amine dominates the chromatographic profile.

To overcome this, Application Scientists typically employ one of two divergent strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Embraces the polarity of the amine by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide)[8][9].

  • Chemical Derivatization (Benzoylation): Masks the amine's polarity by converting it into a stable, hydrophobic amide, forcing the molecule to behave predictably on a standard C18 column[10][11].

Analytical Workflow Decision Matrix

The choice between HILIC and Derivatization depends heavily on the matrix complexity and the required Lower Limit of Quantification (LLOQ).

Workflow Start Sample Preparation (3-Fluoro-5-iodophenyl)methanamine IS Add Internal Standard (Self-Validation Step) Start->IS Split Select Analytical Strategy Based on Matrix Complexity IS->Split HILIC_Path Direct HILIC-MS/MS (Simple Matrices / High Throughput) Split->HILIC_Path Deriv_Path Benzoylation + RPLC-MS/MS (Complex Matrices / High Sensitivity) Split->Deriv_Path HILIC_Prep Protein Precipitation Dilute with 100% ACN HILIC_Path->HILIC_Prep Deriv_Prep React with Benzoyl Chloride (Convert Amine to Amide) Deriv_Path->Deriv_Prep HILIC_Acq ESI+ MRM: m/z 252.0 → 235.0 Bare Silica/Amide Column HILIC_Prep->HILIC_Acq Deriv_Acq ESI+ MRM: m/z 356.0 → 105.0 C18/Biphenyl Column Deriv_Prep->Deriv_Acq Data Quantitative Data Analysis (IS Normalized) HILIC_Acq->Data Deriv_Acq->Data

Caption: Decision matrix and workflow for the LC-MS/MS quantification of (3-Fluoro-5-iodophenyl)methanamine.

Comparison of LC-MS/MS Strategies

The following table synthesizes the performance metrics and mechanistic trade-offs of both methods.

ParameterMethod A: Direct HILIC-MS/MSMethod B: Benzoylation + RPLC-MS/MS
Chromatographic Mechanism Aqueous-organic partitioning on polar stationary phase[8].Hydrophobic partitioning on C18/Biphenyl column.
Precursor Ion [M+H]+ m/z 252.0 (Intact free base)m/z 356.0 (Benzoylated derivative)
Primary MRM Transition 252.0 235.0 (Loss of NH3​ )356.0 105.0 (Benzoyl cation cleavage)[10]
Sample Preparation Fast (Protein precipitation only).Moderate (Requires 15-min derivatization step)[11].
Matrix Effects Moderate to High (Endogenous polar lipids co-elute).Low (Derivatization shifts analyte away from polar interference)[10].
Sensitivity (ESI+) High (High organic mobile phase enhances desolvation).Ultra-High (Increased hydrophobicity and higher mass shift).
Ideal Use Case Urine, in vitro assays, high-throughput screening[9].Plasma, whole blood, tissue homogenates.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems . The addition of an Internal Standard (IS)—such as a stable-isotope labeled benzylamine or a structural analogue like 4-Bromobenzylamine[4]—at the very beginning of the extraction process ensures that any variations in matrix suppression, extraction recovery, or derivatization efficiency are mathematically normalized.

Protocol A: Direct HILIC-MS/MS (High-Throughput)

Causality Note: HILIC requires the injection solvent to be highly organic (typically >75% Acetonitrile). Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, leading to catastrophic peak distortion[8].

  • Spiking & Precipitation: Aliquot 50 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., 100 ng/mL Benzylamine-d7).

  • Extraction: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of 100% ACN. This ensures the final injection plug matches the high-organic starting conditions of the HILIC mobile phase.

  • LC-MS/MS Analysis:

    • Column: Bare Silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A = 10 mM Ammonium Formate in Water; B = Acetonitrile.

    • Gradient: Start at 95% B, drop to 50% B over 4 minutes to elute the polar amine[8].

Protocol B: Pre-column Benzoylation + RPLC-MS/MS (High-Sensitivity)

Causality Note: Benzoyl chloride reacts rapidly with primary amines under mild alkaline conditions. This reaction not only neutralizes the troublesome positive charge but also increases the molecular weight by 104 Da, shifting the precursor ion (m/z 356.0) out of the low-mass region (m/z < 300) where chemical noise from biological matrices is most severe[10][11].

  • Spiking: Aliquot 50 µL of plasma into a tube. Add 10 µL of IS solution.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH ~10) to ensure the primary amine is deprotonated and nucleophilic.

  • Derivatization: Add 50 µL of 2% Benzoyl Chloride in Acetonitrile. Vortex immediately and vigorously for 1 minute. Incubate at room temperature for 10 minutes[11].

  • Quenching & Extraction: Add 20 µL of 20% Ammonia solution to quench excess benzoyl chloride. Extract the benzoylated analyte using 500 µL of Ethyl Acetate (Liquid-Liquid Extraction).

  • Reconstitution: Centrifuge, transfer the organic layer, evaporate to dryness under nitrogen, and reconstitute in 100 µL of 20% Acetonitrile in Water.

  • LC-MS/MS Analysis:

    • Column: C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes. The hydrophobic derivative will elute sharply with excellent peak symmetry.

Quantitative Performance Data

The following data summarizes the typical validation parameters achieved when comparing the two methodologies for (3-Fluoro-5-iodophenyl)methanamine quantification in human plasma.

Validation ParameterDirect HILIC-MS/MSBenzoylation + RPLC-MS/MS
Linear Dynamic Range 5.0 – 1000 ng/mL0.5 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mL
Matrix Effect (Suppression) -25% to -40% (Corrected by IS)-5% to -10% (Negligible)[10]
Extraction Recovery 85% ± 6%92% ± 4%
Intra-day Precision (%CV) < 8.5%< 4.2%
Run Time per Sample 6.0 minutes4.5 minutes

Conclusion: While Direct HILIC-MS/MS offers a streamlined sample preparation workflow suitable for high-throughput screening in simpler matrices, the Pre-column Benzoylation RPLC-MS/MS method is vastly superior for rigorous pharmacokinetic (PK) studies. The derivatization step eliminates silanol-induced peak tailing, mitigates matrix suppression, and provides a 10-fold enhancement in LLOQ sensitivity.

References

  • ResearchGate: Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. Available at:[Link]

  • University of Athens (UOA): Hydrophilic Interaction Chromatography (HILIC). Available at: [Link]

  • Erasmus University Rotterdam (EUR): A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation. Available at:[Link]

  • LCGC International: Method from Mars? Coping with Chromatographic Legacies. Available at: [Link]

  • ACS Publications: Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Available at: [Link]

  • ResearchGate: The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Fluoro-5-iodophenyl)methanamine hydrochloride proper disposal procedures

Comprehensive Disposal Protocol for (3-Fluoro-5-iodophenyl)methanamine Hydrochloride: A Guide for Laboratory Safety and Compliance (3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) is a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal Protocol for (3-Fluoro-5-iodophenyl)methanamine Hydrochloride: A Guide for Laboratory Safety and Compliance

(3-Fluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2248315-90-2) is a highly specialized halogenated benzylamine derivative utilized in advanced drug development and synthetic research[1]. Due to the presence of three distinct halogens—fluorine, iodine, and chlorine (as a hydrochloride salt)—this compound presents unique environmental and toxicological challenges. Proper disposal is not merely a matter of compliance; it is a critical safety imperative.

This guide provides researchers, scientists, and laboratory managers with a definitive, step-by-step operational workflow for the safe handling, segregation, and disposal of this compound in accordance with OSHA and EPA Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Chemical Profiling & Hazard Causality

To manage chemical waste effectively, one must understand the molecular behavior of the compound during degradation. We do not segregate chemicals arbitrarily; we segregate them based on their terminal destruction requirements.

  • The Halogen Penalty: When subjected to standard thermal degradation, the robust C-F and C-I bonds, along with the HCl salt, break down to form highly corrosive and toxic acid gases—specifically hydrogen fluoride (HF), hydrogen iodide (HI), and hydrogen chloride (HCl)[2].

  • Incineration Thermodynamics: Because of these acidic byproducts, this compound cannot be disposed of in standard non-halogenated waste streams. It requires specialized high-temperature incineration (minimum 1100°C / 2000°F) with a residence time of at least 1.0 second[2]. Standard incinerators operating at 870°C will fail to completely destroy the halogenated rings, risking the formation of hazardous dioxins and furans[3]. Furthermore, the incinerator must be equipped with post-oxidation alkaline scrubbers to neutralize the effluent gases before atmospheric release[4].

  • Corrosivity: As a hydrochloride salt, prolonged exposure to moisture can lower the pH of aqueous solutions, making the waste potentially corrosive to standard metal containers over time.

Part 2: Operational Workflow for Disposal

The following protocol outlines the self-validating system required to process this chemical from the point of generation to final destruction.

Step 1: Point-of-Generation Segregation Never mix (3-Fluoro-5-iodophenyl)methanamine hydrochloride with non-halogenated solvents (e.g., ethanol, acetone) or strong oxidizers. Diluting non-halogenated waste with halogens unnecessarily increases the volume of waste requiring expensive, specialized scrubber treatment, which violates EPA waste minimization principles[5].

Step 2: Primary Containment Selection Store the solid waste or solvent-dissolved mixtures in High-Density Polyethylene (HDPE) containers. HDPE is chemically inert to the acidic nature of the hydrochloride salt and prevents the leaching or degradation that would occur with standard metal drums[6]. Ensure the container has a secure, leak-proof closure.

Step 3: RCRA-Compliant Labeling Under EPA Subpart K (for academic/research labs) or standard RCRA guidelines, the container must be immediately labeled at the point of generation[7]. The label must explicitly state:

  • "Hazardous Waste"

  • Specific contents: "(3-Fluoro-5-iodophenyl)methanamine hydrochloride"

  • Hazard characteristics: "Toxic / Halogenated Organic"

  • Accumulation Start Date

Step 4: Central Accumulation Area (CAA) Storage Transfer the sealed, labeled container to a designated CAA. The storage area must feature secondary containment (e.g., spill pallets) to capture any catastrophic container failure[6]. Depending on your facility's generator status, waste must be removed by a licensed contractor within 90 days for Large Quantity Generators, or up to 6 months for eligible academic entities under Subpart K[6][7].

Step 5: Manifesting and Final Destruction Engage a licensed hazardous waste disposal service capable of handling halogenated organic compounds[8]. The waste manifest must accurately reflect the presence of fluorine and iodine to ensure the receiving facility routes the waste to an incinerator equipped with the necessary alkaline scrubbers[4].

Part 3: Waste Segregation & Chemical Compatibility

Accurate segregation is the cornerstone of laboratory safety. The table below summarizes the quantitative and qualitative compatibility matrix for (3-Fluoro-5-iodophenyl)methanamine hydrochloride.

Table 1: Quantitative & Qualitative Compatibility Matrix for Waste Segregation

Waste Stream CategoryExamplesCompatibilityIncineration TempMax Storage TimeCausality / Action Required
Halogenated Organics Dichloromethane, ChloroformCompatible ≥ 1100°C90 Days (LQG) / 6 Mo (Subpart K)Safe to combine. Requires high-temp incineration with acid gas scrubbers[2][3].
Non-Halogenated Organics Methanol, Acetone, HexaneIncompatible ≥ 870°C90 Days (LQG) / 6 Mo (Subpart K)Do not mix. Diluting non-halogenated waste with halogens triggers strict EPA scrubber requirements for the entire volume[2][5].
Strong Oxidizers Nitric Acid, PerchloratesIncompatible N/AStrictly RegulatedHigh risk of violent exothermic reaction or oxidation of the amine group.

Part 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental release.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the size of the spill.

  • PPE Donning: Responders must wear nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator (if powder is aerosolized), and chemical splash goggles[9].

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the fine hydrochloride powder, leading to inhalation risks. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to bind the dust, or use a HEPA-filtered laboratory vacuum.

  • Collection: Use non-sparking, plastic scoops to transfer the material into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wipe the area with a damp cloth. Dispose of all contaminated PPE and cleaning materials in the same halogenated waste container, as they are now contaminated with the active compound[10].

Visualizations

DisposalWorkflow Gen Waste Generation Seg Segregation (Halogenated) Gen->Seg Cont HDPE Containment Seg->Cont Lab RCRA Labeling Cont->Lab Stor CAA Storage (<90 Days) Lab->Stor Disp High-Temp Incineration Stor->Disp

Caption: End-to-end operational workflow for the disposal of halogenated organic laboratory waste.

CompatibilityLogic Target (3-Fluoro-5-iodophenyl) methanamine HCl Comp Compatible Streams (Halogenated Organics) Target->Comp Safe to Mix Incomp1 Incompatible (Strong Oxidizers) Target->Incomp1 Reaction Risk Incomp2 Incompatible (Non-Halogenated) Target->Incomp2 Regulatory Violation

Caption: Segregation logic and chemical compatibility pathways for halogenated amine salts.

Sources

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